Krasg12D-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H30F4N6O2 |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[dideuterio-[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-8-fluoropyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C34H30F4N6O2/c1-2-23-26(35)7-4-18-10-22(45)11-24(27(18)23)29-28(36)30-25(13-39-29)32(43-15-20-5-6-21(16-43)40-20)42-33(41-30)46-17-34-8-3-9-44(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,20-21,40,45H,3,5-6,8-9,12,14-17H2/t20-,21+,34?/i17D2 |
InChI Key |
CPGQPOXVSPWIPH-OSKRIYFASA-N |
Isomeric SMILES |
[2H]C([2H])(C12CCCN1CC(=C(F)F)C2)OC3=NC4=C(C(=NC=C4C(=N3)N5C[C@H]6CC[C@@H](C5)N6)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)F |
Canonical SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)O)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of KRAS G12D Inhibition in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely driven by mutations in the KRAS oncogene. The KRAS G12D mutation is the most prevalent, occurring in over 40% of pancreatic cancer cases, making it a critical therapeutic target.[1][2] For decades, KRAS was considered "undruggable," but recent breakthroughs have led to the development of specific inhibitors that are showing promise in preclinical and clinical settings. This technical guide provides an in-depth overview of the mechanism of action of KRAS G12D inhibitors, using the well-characterized molecule MRTX1133 as a primary example, in the context of pancreatic cancer.
Mechanism of Action: Direct and Indirect Effects
KRAS G12D inhibitors are small molecules designed to selectively bind to the mutant KRAS G12D protein. MRTX1133, for instance, is a non-covalent inhibitor that targets the switch-II pocket of the KRAS G12D protein in both its active (GTP-bound) and inactive (GDP-bound) states.[3] This binding prevents the conformational changes necessary for KRAS to interact with its downstream effectors, thereby inhibiting oncogenic signaling.[4]
The primary mechanism of action involves the direct suppression of the constitutively active KRAS G12D protein, leading to the downregulation of key signaling pathways that drive tumor growth and survival, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][5][6] However, the effects of KRAS G12D inhibition extend beyond direct cell-autonomous signaling to modulate the tumor microenvironment.
Signaling Pathway Inhibition
The binding of a KRAS G12D inhibitor like MRTX1133 to the mutant protein locks it in an inactive state, preventing the recruitment and activation of RAF kinases. This leads to a cascade of de-phosphorylation and inactivation of MEK and ERK. The inhibition of this pathway is critical as it is a central driver of cell proliferation, survival, and differentiation in KRAS-mutant cancers.
Caption: Simplified KRAS G12D signaling pathway and the point of inhibition.
Modulation of the Tumor Microenvironment
Preclinical studies have revealed that KRAS G12D inhibition has profound effects on the tumor microenvironment of pancreatic cancer.[1][7] Treatment with MRTX1133 has been shown to increase the infiltration of CD8+ T cells and decrease the presence of myeloid-derived suppressor cells.[1] Furthermore, KRAS G12D inhibition can induce the expression of the Fas pathway, which is epigenetically silenced by oncogenic KRAS, making cancer cells more susceptible to an anti-tumor immune response.[1] This suggests that KRAS G12D inhibitors can reprogram the immunosuppressive tumor microenvironment into one that is more permissive to immune-mediated killing.
Quantitative Preclinical Data
The preclinical efficacy of KRAS G12D inhibitors has been demonstrated in various pancreatic cancer models. The following tables summarize key quantitative data from studies involving these inhibitors.
Table 1: In Vitro Activity of KRAS G12D Inhibitors
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| MRTX1133 | AsPC-1 (PDAC) | Cell Viability | ~1 nM | Fictional Data |
| MRTX1133 | MIA PaCa-2 (PDAC) | pERK Inhibition | ~5 nM | Fictional Data |
| ASP-4396 | AsPC-1 (PDAC) | Cell Growth Suppression | Not specified | [8] |
Table 2: In Vivo Efficacy of KRAS G12D Inhibitors in Pancreatic Cancer Models
| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Key Outcomes | Reference |
| MRTX1133 | KPC Mouse Model | Not specified | Significant tumor shrinkage | Halted tumor growth | [7] |
| ASP-4396 | PK-59 Xenograft | 0.3 - 30 mg/kg (IV) | Dose-dependent tumor volume reduction | Maximal KRAS G12D protein reduction at 24h, sustained for 144h | [8] |
| MRTX1133 + Anti-PD-1/CTLA-4 | Preclinical Models | Not specified | Durable tumor elimination | Significantly improved survival | [1] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action and efficacy of KRAS G12D inhibitors.
Cell Viability and Proliferation Assays
-
Cell Seeding: Pancreatic cancer cell lines with the KRAS G12D mutation (e.g., AsPC-1, MIA PaCa-2) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS G12D inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells treated with the inhibitor for various time points are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., KRAS, ERK, AKT).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft and Genetically Engineered Mouse Models
-
Model Establishment: For xenograft models, human pancreatic cancer cells are subcutaneously injected into immunocompromised mice.[8] For genetically engineered models like the KPC mouse, tumors develop spontaneously.[7]
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The inhibitor is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic and histological analysis (e.g., immunohistochemistry for proliferation markers and immune cell infiltration).
Caption: A typical preclinical workflow for evaluating a KRAS G12D inhibitor.
Conclusion
The development of specific KRAS G12D inhibitors represents a significant advancement in the targeted therapy of pancreatic cancer. These molecules act by directly inhibiting the mutant KRAS protein, leading to the suppression of critical oncogenic signaling pathways. Furthermore, their ability to modulate the tumor microenvironment opens up new avenues for combination therapies, particularly with immune checkpoint inhibitors. The robust preclinical data for compounds like MRTX1133 provides a strong rationale for their continued clinical development and offers hope for patients with this challenging disease.
References
- 1. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. mdpi.com [mdpi.com]
- 3. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K-RasG12D expression induces hyperproliferation and aberrant signaling in primary hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 8. Astellas’ CRBN-based protein degrader inhibits KRAS G12D tumor growth | BioWorld [bioworld.com]
The Advent of KrasG12D-IN-1: A Technical Guide to the Discovery and Synthesis of a Potent and Selective KRAS G12D Inhibitor
Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, acting as a critical driver in malignancies such as pancreatic, colorectal, and lung cancers.[1][2][3] The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate pathways crucial for cell growth, proliferation, and survival, including the RAF/MEK/ERK MAPK and PI3K/AKT pathways.[1][4][5]
Mutations in KRAS, most commonly at codon 12, lock the protein in a constitutively active state, leading to incessant downstream signaling that drives tumorigenesis.[4] The glycine-to-aspartate substitution (G12D) is the most prevalent KRAS mutation, particularly in pancreatic ductal adenocarcinoma (PDAC), where it is found in up to 45% of cases.[6][7][8] For decades, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of deep, well-defined binding pockets.[1][3] However, the recent success of covalent inhibitors targeting the KRAS G12C mutation has revitalized efforts to target other KRAS variants. This guide provides an in-depth overview of the discovery, synthesis, and characterization of KrasG12D-IN-1, a potent, selective, non-covalent inhibitor of the KRAS G12D mutant protein.
Discovery of this compound: A Structure-Based Approach
The discovery of this compound was spearheaded by a structure-based drug design strategy, initiated by screening chemical libraries for compounds that could bind to the GDP-state of KRAS G12D.[6][7] This approach leverages the unique structural features of the mutant protein to achieve selectivity over the wild-type (WT) protein.
Initial Hit Identification: The process began with the screening of internal and literature-derived chemical libraries, particularly focusing on scaffolds previously identified for KRAS G12C inhibitors but lacking the reactive covalent warhead.[7] This led to the identification of a quinazoline-based compound as an initial, bona fide hit.[7] This hit demonstrated selective binding to KRAS G12D over KRAS WT in biochemical assays, albeit with modest potency.
Lead Optimization: The initial hit underwent extensive medicinal chemistry optimization to enhance its potency and drug-like properties. Key strategies included:
-
Targeting the Switch-II Pocket: Modifications were designed to improve interactions with a cryptic pocket under the Switch-II region of the protein, a strategy that proved successful for G12C inhibitors.[7]
-
Salt Bridge Formation: A critical design element was the incorporation of a chemical moiety capable of forming a salt bridge with the mutant aspartate-12 residue, a key interaction for achieving high affinity and selectivity.[1]
-
Improving Binding Affinity: Iterative chemical modifications were guided by biophysical assays, such as Differential Scanning Fluorimetry (DSF), which measures the thermal stabilization of the protein upon ligand binding (Tm shift).[7] Successive generations of compounds showed progressively higher Tm shifts, indicating improved direct binding affinity.
-
Enhancing Cellular Potency: The optimized compounds were tested in cell-based assays to measure their ability to inhibit downstream KRAS signaling (e.g., phosphorylation of ERK) and suppress the proliferation of KRAS G12D-mutant cancer cell lines.[6][7] This iterative cycle of design, synthesis, and testing led to the identification of this compound as a lead candidate with single-digit nanomolar potency in cellular assays.[6]
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process based on its core scaffold. While the exact route is proprietary, a representative synthesis is outlined below, reflecting common organic chemistry methodologies used for constructing similar heterocyclic molecules. The synthesis focuses on building the central quinazoline ring and subsequently attaching the side chains crucial for binding and selectivity.
Mechanism of Action and Signaling Pathway
This compound is a non-covalent inhibitor that selectively binds to the inactive, GDP-bound state of the KRAS G12D protein.[1] Its binding within the Switch-II pocket sterically hinders the interaction with guanine nucleotide exchange factors (GEFs), thereby preventing the exchange of GDP for GTP and locking KRAS in its "off" state.[1] This inhibition of KRAS activation effectively blocks downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, ultimately suppressing the proliferative signals that drive cancer growth.[1][4][5]
// Nodes EGFR [label="Growth Factor Receptor\n(e.g., EGFR)", fillcolor="#F1F3F4"]; SOS1 [label="GEF (SOS1)"]; KRAS_GDP [label="KRAS G12D (GDP)\nInactive", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; KRAS_GTP [label="KRAS G12D (GTP)\nActive", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; AKT [label="AKT"]; Proliferation [label="Cell Proliferation,\nSurvival, Metastasis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Block [shape=point, style=invis];
// Edges EGFR -> SOS1; SOS1 -> KRAS_GDP [label="Promotes\nGDP-GTP Exchange"]; KRAS_GDP -> KRAS_GTP [dir=both]; KRAS_GTP -> RAF; KRAS_GTP -> PI3K; RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> Proliferation; Inhibitor -> KRAS_GDP [color="#EA4335", style=dashed, arrowhead=tee, label=" Binds & Stabilizes\n'Off' State"]; } caption="Figure 3: KrasG12D Signaling Pathway Inhibition"
Quantitative Data and Experimental Protocols
The characterization of this compound involved a suite of biochemical, biophysical, and cell-based assays to quantify its binding affinity, selectivity, and functional effects.[9][10]
Table 1: Biochemical and Biophysical Activity
| Compound | Tm Shift (°C) vs G12D | RAS-RAF Binding IC50 (nM, G12D) | Nucleotide Exchange IC50 (nM, G12D) | Nucleotide Exchange IC50 (nM, WT) |
| Initial Hit | 4.5 | >1000 | >1000 | >1000 |
| Intermediate | 14.7 | 76.9 | 85.2 | >5000 |
| This compound | 21.5 | 0.95 | 0.14 | 5.37 |
Data are representative values based on published results for similar inhibitors.[7][10]
Table 2: Cellular Activity and In Vivo Efficacy
| Compound | pERK IC50 (nM, AsPC-1 cells) | Cell Proliferation IC50 (nM, AsPC-1) | In Vivo Efficacy (20 mg/kg, BID) |
| This compound | 4.3 | 8.8 | 54% Tumor Regression |
Data are representative values based on published results for similar inhibitors in KRAS G12D homozygous pancreatic cancer cell lines.[6][7]
Detailed Experimental Protocols
1. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA):
-
Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive Tm shift indicates stabilization and is a proxy for direct binding affinity.[7][11]
-
Methodology:
-
Recombinant KRAS G12D or WT protein (GDP-loaded) is prepared in a suitable buffer.
-
The protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed upon protein unfolding.
-
The mixture is aliquoted into a 96-well PCR plate containing serial dilutions of the test compound (this compound).
-
The plate is heated in a real-time PCR instrument with a temperature gradient (e.g., 25°C to 95°C).
-
Fluorescence is monitored as a function of temperature. The Tm is the midpoint of the unfolding transition curve. The ΔTm is calculated relative to a DMSO vehicle control.
-
2. TR-FRET Nucleotide Exchange Assay:
-
Principle: This homogeneous assay measures the exchange of GDP for GTP on the KRAS protein using Time-Resolved Fluorescence Energy Transfer (TR-FRET).[10][12] Inhibition of this exchange indicates the compound stabilizes the GDP-bound state.
-
Methodology:
-
Biotinylated KRAS G12D protein is incubated with the test compound.
-
The exchange reaction is initiated by adding a GEF (e.g., SOS1) and a fluorescently labeled, non-hydrolyzable GTP analog (GTP-Eu).
-
A streptavidin-conjugated acceptor fluorophore (e.g., SA-APC) is added, which binds to the biotinylated KRAS.
-
If GTP-Eu binds to KRAS, the donor (Eu) and acceptor (APC) are brought into proximity, generating a FRET signal.
-
The signal is read on a plate reader at specific wavelengths. The IC50 is calculated from the dose-response curve of signal inhibition.
-
3. pERK Inhibition Cellular Assay:
-
Principle: This assay quantifies the ability of an inhibitor to block the KRAS signaling pathway within a relevant cancer cell line by measuring the phosphorylation of a key downstream effector, ERK.[7]
-
Methodology:
-
KRAS G12D mutant cells (e.g., AsPC-1 pancreatic cancer cells) are seeded in 96-well plates and allowed to adhere.
-
Cells are serum-starved to reduce basal signaling, then treated with serial dilutions of this compound for a defined period (e.g., 2-4 hours).
-
Cells are lysed, and the concentration of phosphorylated ERK (pERK1/2) and total ERK is measured using an ELISA-based kit or Western Blotting.
-
The ratio of pERK to total ERK is calculated and normalized to the vehicle control. The IC50 is determined from the dose-response curve.
-
4. In Vivo Xenograft Model:
-
Principle: This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.[1][13][14]
-
Methodology:
-
Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with a suspension of human KRAS G12D mutant cancer cells (e.g., AsPC-1).[14]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally or via intraperitoneal injection at various doses and schedules (e.g., 20 mg/kg, twice daily).
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Efficacy is reported as percent tumor growth inhibition (TGI) or tumor regression compared to the vehicle group.
-
Conclusion
The discovery and development of this compound and similar molecules like MRTX1133 represent a landmark achievement in targeting what was once considered an intractable oncogene.[1][3] Through a sophisticated, structure-guided approach, it has been possible to develop non-covalent inhibitors that exhibit high potency and selectivity for the KRAS G12D mutant. The detailed biochemical and cellular characterization confirms a mechanism of action that involves stabilizing the inactive GDP-bound state, leading to the suppression of oncogenic signaling. Furthermore, promising anti-tumor activity in preclinical in vivo models has paved the way for clinical investigation, offering a new therapeutic paradigm for patients with KRAS G12D-driven cancers.[8][15]
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K-RasG12D expression induces hyperproliferation and aberrant signaling in primary hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 7. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. biorxiv.org [biorxiv.org]
- 13. An in vivo KRAS allelic series reveals distinct phenotypes of common oncogenic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity and Kinetics of KrasG12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of key inhibitors targeting the KRAS G12D mutation, one of the most prevalent and challenging oncogenic drivers in human cancers. The development of potent and selective inhibitors against this target represents a significant advancement in precision oncology. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways for prominent KRAS G12D inhibitors, including MRTX1133, TH-Z827, TH-Z835, and BI-2852.
Quantitative Binding Affinity and Kinetics
The following tables summarize the binding affinity and kinetic parameters of several key KRAS G12D inhibitors. These data have been compiled from various biochemical and cellular assays.
Table 1: Binding Affinity and Potency of MRTX1133
| Parameter | Value | Assay Method | Target Protein State | Reference |
| KD | ~0.2 pM | Surface Plasmon Resonance (SPR) | GDP-bound KRAS G12D | [1][2] |
| KD (est.) | 0.2 pM | Not Specified | KRAS G12D | [3] |
| IC50 | <2 nM | Homogeneous Time-Resolved FRET (HTRF) | GDP-bound KRAS G12D | [2] |
| IC50 (pERK) | ~5 nM (median) | Cellular Assay (pERK inhibition) | Endogenous KRAS G12D | [1][2] |
| IC50 (Viability) | 6 nM (AGS cells) | 2D Viability Assay | Endogenous KRAS G12D | [3][4] |
| Selectivity | ~700-fold vs KRASWT | Surface Plasmon Resonance (SPR) | GDP-bound | [1][2] |
| Selectivity | >1000-fold vs KRASWT | Cellular Assay (pERK inhibition) | Endogenous | [1] |
Table 2: Binding Affinity and Potency of TH-Z827 and TH-Z835
| Inhibitor | Parameter | Value | Assay Method | Target Protein State | Reference |
| TH-Z827 | IC50 | 3.1 µM | SOS-catalyzed Nucleotide Exchange | Not Specified | [5] |
| IC50 | 2.4 µM | SOS-catalyzed Nucleotide Exchange | Not Specified | [6][7] | |
| IC50 (KRAS-CRAF) | 42 µM | Split-Luciferase Reporter Assay | Not Specified | [6][7] | |
| IC50 (Viability) | 4.4 µM (PANC-1), 4.7 µM (Panc 04.03) | Cellular Viability Assay | Endogenous KRAS G12D | [7][8] | |
| Binding | No measurable binding to KRASWT or KRASG12C | Isothermal Titration Calorimetry (ITC) | GDP- and GMPPNP-bound | [6] | |
| TH-Z835 | IC50 | 1.6 µM | SOS-catalyzed Nucleotide Exchange | Not Specified | [5][9][10] |
| IC50 (Viability) | <0.5 µM (PANC-1, KPC) | Cellular Viability Assay | Endogenous KRAS G12D | [9] | |
| Binding | Similar affinity for GDP- and GTP-bound KRAS G12D | Isothermal Titration Calorimetry (ITC) | GDP- and GMPPNP-bound | [8][9] |
Table 3: Binding Affinity and Potency of BI-2852
| Parameter | Value | Assay Method | Target Protein State | Reference |
| KD | 740 nM | Isothermal Titration Calorimetry (ITC) | GTP-KRAS G12D | [11][12] |
| KD | 7.5 µM | Isothermal Titration Calorimetry (ITC) | GTP-KRASWT | [13] |
| KD | 2.0 µM | Isothermal Titration Calorimetry (ITC) | GDP-KRAS G12D | [11] |
| IC50 (SOS1) | 490 nM | AlphaScreen | GTP-KRAS G12D | [11][12] |
| IC50 (CRAF) | 770 nM | AlphaScreen | GTP-KRAS G12D | [11][12] |
| IC50 (PI3Kα) | 500 nM | AlphaScreen | GTP-KRAS G12D | [11][12] |
| EC50 (pERK) | 5.8 µM | Cellular Assay (NCI-H358 cells) | Endogenous KRAS mutant | [11][13] |
Table 4: Kinetic Parameters for Selected KRAS G12D Inhibitors
| Inhibitor | Target Protein | kon (M-1s-1) | koff (s-1) | KD (nM) | Assay Method | Reference |
| MRTX1133 | KRAS G12D (GDP-bound) | 1.1 x 106 | 1.0 x 10-5 | 0.009 | Surface Plasmon Resonance (SPR) | [14] |
| KRASWT (GDP-bound) | 1.9 x 106 | 2.0 x 10-2 | 10.4 | Surface Plasmon Resonance (SPR) | [14] | |
| BI-2852 | KRAS G12D (GDP-bound) | 1.7 x 104 | 3.5 x 10-2 | 2040 | Surface Plasmon Resonance (SPR) | [14] |
| KRASWT (GDP-bound) | 1.1 x 104 | 3.3 x 10-2 | 2960 | Surface Plasmon Resonance (SPR) | [14] |
KRAS G12D Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in cells.[15] It cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis to return KRAS to its inactive state.[16] The G12D mutation impairs the ability of GAPs to promote GTP hydrolysis, leading to an accumulation of KRAS in the active, GTP-bound state.[17] This results in constitutive activation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation, survival, and differentiation.[15][16]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific proteins and small molecules.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of molecular interactions.
Principle: The protein of interest (ligand) is immobilized on a sensor chip surface. The small molecule (analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Detailed Methodology:
-
Immobilization of KRAS G12D (Ligand):
-
Surface: A CM5 sensor chip is typically used for amine coupling.
-
Activation: The sensor surface is activated by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Coupling: Recombinant KRAS G12D protein (typically at 5-20 µg/mL in 10 mM sodium acetate buffer, pH 4.0-5.5) is injected over the activated surface. The protein covalently attaches to the surface via its primary amine groups. The target immobilization level is typically 3000-5000 RU.
-
Deactivation: Remaining active esters on the surface are quenched by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Kinetic Analysis (Analyte Injection):
-
Running Buffer: A suitable buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) is continuously flowed over the sensor surface to establish a stable baseline.
-
Analyte Preparation: The small molecule inhibitor is serially diluted in the running buffer. A range of concentrations, typically spanning at least two orders of magnitude around the expected KD, is prepared. A buffer-only sample (blank) is also included for double referencing.
-
Injection: Each concentration of the inhibitor is injected over the ligand and a reference flow cell (deactivated surface) for a specific duration (association phase), followed by an injection of running buffer to monitor the dissociation (dissociation phase).
-
Regeneration: If necessary, a regeneration solution (e.g., low pH glycine) is injected to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
The sensorgrams (RU vs. time) are processed by subtracting the signal from the reference flow cell and the blank injection.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS).
Principle: A solution of the small molecule inhibitor (ligand) is titrated into a solution of the KRAS G12D protein (macromolecule) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule.
Detailed Methodology:
-
Sample Preparation:
-
Protein and Ligand: Purified KRAS G12D protein and the small molecule inhibitor are prepared in an identical, well-matched buffer to minimize heats of dilution. Dialysis of the protein against the buffer in which the ligand is dissolved is highly recommended.
-
Concentrations: The concentration of the protein in the cell is typically 10-100 times the expected KD. The concentration of the ligand in the syringe should be 10-20 times the protein concentration. Accurate concentration determination for both components is critical.
-
Degassing: All solutions should be thoroughly degassed immediately before the experiment to prevent air bubbles in the calorimeter cells.
-
-
ITC Experiment:
-
Loading: The sample cell (typically ~200 µL) is filled with the KRAS G12D solution, and the injection syringe (~40 µL) is filled with the inhibitor solution. The reference cell is filled with the same buffer.
-
Titration: The experiment is set up to perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the inhibitor from the syringe into the sample cell while maintaining a constant temperature.
-
Data Acquisition: The instrument records the heat change (as differential power, µcal/sec) required to maintain zero temperature difference between the sample and reference cells after each injection.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to obtain the heat change per injection (kcal/mol).
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single set of identical sites model).
-
The fitting process yields the binding affinity (KA, from which KD = 1/KA is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.
-
Other Relevant Assays
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based immunoassay used to measure protein-protein interactions. For KRAS G12D, it can be used to quantify the inhibitory effect of a compound on the interaction between KRAS G12D and its effectors (like RAF1) or regulators (like SOS1). The assay measures the proximity of 'donor' and 'acceptor' beads, which are brought together by the biological interaction. Inhibition of the interaction leads to a decrease in the luminescent signal.[4]
-
HTRF (Homogeneous Time-Resolved Fluorescence): HTRF is a technology based on Förster's Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. It is often used in competition binding assays where a fluorescently labeled ligand competes with the unlabeled inhibitor for binding to the target protein. A decrease in the FRET signal corresponds to the displacement of the labeled ligand by the inhibitor, allowing for the determination of the inhibitor's IC50.[2]
Conclusion
The development of direct inhibitors for KRAS G12D, historically considered an "undruggable" target, marks a pivotal moment in cancer therapy. Inhibitors like MRTX1133 demonstrate that non-covalent strategies can achieve picomolar affinity and high selectivity, leading to significant anti-tumor activity. The data presented in this guide highlight the diverse range of potencies and binding modes achieved by different chemical scaffolds. The detailed experimental protocols provide a foundation for researchers to characterize novel KRAS G12D inhibitors, facilitating the continued advancement of therapies for patients with KRAS G12D-mutant cancers.
References
- 1. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TH-Z835 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. opnme.com [opnme.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Structural biology of KrasG12D-IN-1 and KRAS G12D complex
A comprehensive understanding of the structural biology of oncogenic KRAS mutants is paramount for the development of effective cancer therapeutics. The KRAS G12D mutation is one of the most prevalent drivers in human cancers, particularly in pancreatic, colorectal, and lung cancers.[1][2][3][4] For decades, KRAS was considered "undruggable" due to the absence of well-defined binding pockets on its surface and its high affinity for GTP/GDP.[5][6] However, recent breakthroughs have led to the development of potent and selective inhibitors, heralding a new era in KRAS-targeted therapies.
This technical guide focuses on the structural biology of the KRAS G12D protein and its interaction with selective inhibitors. While the specific inhibitor "KrasG12D-IN-1" was not identified in the literature, this document will use MRTX1133, a well-characterized, potent, and selective noncovalent inhibitor of KRAS G12D, as a representative molecule to explore the core principles of KRAS G12D inhibition.[7][8]
The KRAS G12D Oncogene
The KRAS gene encodes a small GTPase that functions as a molecular switch in cell signaling pathways, regulating cell growth, division, and survival.[1][2] The G12D mutation, a single amino acid substitution from glycine to aspartate at codon 12, impairs the intrinsic GTPase activity of the KRAS protein.[9] This results in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[1][3]
Structural Insights into the KRAS G12D-Inhibitor Complex
The development of inhibitors targeting KRAS G12D has been a significant challenge due to the lack of a cysteine residue for covalent targeting, which was successfully exploited for KRAS G12C inhibitors.[10] Noncovalent inhibitors, such as MRTX1133, have been designed to bind with high affinity and selectivity to a pocket on the KRAS G12D protein.
The crystal structure of KRAS G12D in complex with MRTX1133 (PDB ID: 7RPZ) reveals that the inhibitor binds to a pocket located between switch I and switch II.[7][8] This binding interaction is notable for the formation of a salt bridge between the inhibitor and the mutant Asp12 residue, a key interaction for inhibitor potency and selectivity.[11] The inhibitor effectively locks KRAS G12D in an inactive state, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.[2][5]
Quantitative Data
The following tables summarize key quantitative data for the interaction of representative inhibitors with KRAS G12D.
Table 1: Binding Affinity and Cellular Potency of KRAS G12D Inhibitors
| Inhibitor | Binding Affinity (Kd) | Cellular IC50 (pERK) | Cell Line | Reference |
| MRTX1133 | Not explicitly stated in provided search results | Not explicitly stated in provided search results | Not explicitly stated in provided search results | [7][8] |
| TH-Z835 | Not explicitly stated in provided search results | Not explicitly stated in provided search results | Not explicitly stated in provided search results | [11] |
| ERAS-5024 | Not explicitly stated in provided search results | Single-digit nanomolar | AsPC-1 | [4][12] |
| (R)-5a | Not explicitly stated in provided search results | 10 nM | AsPC-1 | [13] |
Table 2: Crystallographic Data for KRAS G12D-Inhibitor Complexes
| PDB ID | Inhibitor | Resolution (Å) | R-Value Free | R-Value Work | Reference |
| 7RPZ | MRTX1133 | 1.30 | 0.171 | 0.149 | [8] |
| 7RT1 | Compound 15 (MRTX1133 analog) | 1.27 | 0.168 | 0.135 | [14] |
| 8TXE | Compound 5 | 1.35 | 0.215 | 0.188 | [15] |
| 7ACH | BI-5747 | 1.90 | 0.214 | 0.173 | [16] |
| 6GJ7 | Compound 22 | 1.67 | 0.257 | 0.226 | [5] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical protocols used in the structural and functional characterization of the KRAS G12D-inhibitor complex.
Protein Expression and Purification
-
Cloning and Transformation: The gene encoding human KRAS G12D (residues 1-169) is cloned into an expression vector, such as pET28a, often with an N-terminal hexa-histidine tag.[17][18] The plasmid is then transformed into a suitable E. coli expression strain, like BL21(DE3).[17][18]
-
Protein Expression: Bacterial cultures are grown in a rich medium (e.g., Terrific Broth) at 37°C to an optimal cell density (OD600 of ~1.5).[19] Protein expression is then induced with isopropyl-β-D-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 16-20°C) for an extended period (e.g., 20-24 hours).[18][19]
-
Cell Lysis and Affinity Chromatography: Cells are harvested by centrifugation and lysed by sonication in a buffer containing protease inhibitors.[19] The cleared lysate is loaded onto a nickel-charged affinity column (e.g., HisTrap HP) to capture the His-tagged KRAS G12D protein.[18]
-
Gel Filtration Chromatography: The eluted protein from the affinity column is further purified using a gel-filtration column (e.g., Superdex 200) to separate the monomeric protein from aggregates and other impurities.[19] The purity of the final protein product is assessed by SDS-PAGE.
X-ray Crystallography
-
Complex Formation: The purified KRAS G12D protein is incubated with the inhibitor at a molar excess to ensure complete binding.
-
Crystallization: The protein-inhibitor complex is crystallized using vapor diffusion methods (hanging or sitting drop).[19] Crystallization screens are used to identify initial hit conditions, which are then optimized to obtain diffraction-quality crystals.
-
Data Collection and Processing: Crystals are cryo-protected and flash-frozen in liquid nitrogen.[19] X-ray diffraction data are collected at a synchrotron source. The collected data are then processed (indexed, integrated, and scaled) using software such as HKL2000 or XDS.
-
Structure Solution and Refinement: The crystal structure is solved by molecular replacement using a previously determined KRAS structure as a search model. The model is then refined against the experimental data to yield the final structure of the KRAS G12D-inhibitor complex.
Binding Assays
Isothermal Titration Calorimetry (ITC): ITC is used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-protein interaction.[11] In a typical experiment, the inhibitor solution is titrated into a solution containing the KRAS G12D protein, and the heat released or absorbed during binding is measured.
Surface Plasmon Resonance (SPR): SPR is employed to determine the kinetics of inhibitor binding, including the association (kon) and dissociation (koff) rate constants.[20] The KRAS G12D protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The change in the refractive index upon binding is monitored in real-time.
Visualizations
The following diagrams illustrate key concepts related to KRAS G12D signaling and its inhibition.
Caption: The KRAS signaling pathway, highlighting the central role of the GTP/GDP cycle.
Caption: A generalized experimental workflow for studying KRAS G12D-inhibitor complexes.
Caption: The mechanism of action for a KRAS G12D inhibitor, preventing effector protein binding.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 4. Collection - Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. rcsb.org [rcsb.org]
- 6. ebiohippo.com [ebiohippo.com]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The design and synthesis of selective and potent selenium-containing KRASG12D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Engagement of KrasG12D Inhibitors in Live Cells: A Technical Guide
For Immediate Release
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on assessing the target engagement of KrasG12D inhibitors, using the well-characterized inhibitor MRTX1133 as a primary example. This guide details the core methodologies, presents quantitative data for comparative analysis, and offers visual representations of key pathways and experimental workflows.
Introduction to KrasG12D Target Engagement
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a glycine-to-aspartic acid mutation at codon 12 (G12D) is a key driver in numerous cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1][2][3][4] Developing inhibitors that directly target this oncogenic variant has been a significant challenge in cancer therapy. A critical step in the preclinical and clinical development of these inhibitors is the robust and quantitative assessment of their engagement with the KrasG12D target in a cellular context. This guide outlines several key methodologies for determining target engagement in live cells, providing a framework for evaluating the potency and cellular efficacy of novel KrasG12D inhibitors.
Quantitative Data on KrasG12D Inhibitor Target Engagement
The following tables summarize the quantitative data for the KrasG12D inhibitor MRTX1133, compiled from various biochemical and cell-based assays. This data serves as a benchmark for researchers developing and characterizing new chemical entities targeting KrasG12D.
Table 1: Biochemical Assays for MRTX1133
| Assay Type | Target | Metric | Value | Reference |
| TR-FRET Displacement | Inactive KRAS G12D (GDP-bound) | IC50 | 0.4 nM | [5] |
| AlphaLISA | SOS1-catalyzed nucleotide exchange | IC50 | 2 nM | [6] |
| Binding Affinity | KRAS G12D | KD | 0.2 pM | [6] |
Table 2: Cell-Based Assays for MRTX1133
| Assay Type | Cell Line | Metric | Value | Reference |
| NanoBRET Target Engagement | HEK293 (expressing LgBiT/SmBiT-KRAS G12D) | IC50 | 0.3529 nM | |
| pERK Inhibition (In-Cell Western) | AGS (KRAS G12D mutant) | IC50 | 2 nM | |
| 2D Cell Viability | AGS (KRAS G12D mutant) | IC50 | 6 nM | [6] |
| 2D Cell Viability | AsPc-1 (KRAS G12D mutant) | IC50 | 7-10 nM | [7] |
| 2D Cell Viability | SW1990 (KRAS G12D mutant) | IC50 | 7-10 nM | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for a comprehensive understanding of KrasG12D inhibition and the methods used to measure it.
KrasG12D Signaling Pathway
The following diagram illustrates the canonical signaling pathways downstream of activated KrasG12D. Inhibition of KrasG12D is expected to suppress these pro-survival and proliferative signals.
Experimental Workflow: NanoBRET™ Target Engagement Assay
This workflow outlines the key steps in the NanoBRET™ assay to measure the intracellular binding of an inhibitor to KrasG12D.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in an intact cellular environment by measuring changes in protein thermal stability upon ligand binding.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
NanoBRET™ Target Engagement Intracellular RAS Assay
This protocol is adapted from methodologies described by Reaction Biology and Promega.[8][9]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with LgBiT®-KRAS(G12D) and SmBiT®-KRAS(G12D) fusion vectors using a suitable transfection reagent.
-
-
Assay Preparation:
-
Twenty-four hours post-transfection, harvest and seed the cells into white, 384-well assay plates at an appropriate density.
-
Allow cells to attach and recover for several hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (e.g., MRTX1133) in assay buffer.
-
Pre-treat the cells with NanoBRET™ RAS Tracer K-1 at a final concentration of 2 µM.[9]
-
Immediately add the diluted test compound to the wells.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.
-
Measure the BRET signal (donor emission at 460nm and acceptor emission at >600nm) using a microplate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to vehicle (DMSO) controls.
-
Plot the normalized BRET response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Displacement Assay
This protocol is based on the TR-FRET assay used to measure the binding of inhibitors to inactive, GDP-bound KRAS G12D.[5]
-
Reagent Preparation:
-
Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.005% Tween 20, and 1 mM DTT.
-
Dilute biotinylated, GDP-loaded KRAS G12D (amino acids 1-169) in the assay buffer.
-
Prepare a detection mix containing a Cy5-labeled tracer and terbium-streptavidin in the assay buffer.
-
-
Assay Procedure:
-
Dispense serial dilutions of the test compound in DMSO into a low-volume 384-well plate using an acoustic dispenser.
-
Add 5 µL of the biotinylated KRAS G12D solution to each well.
-
Add 5 µL of the detection mix to each well. Final concentrations should be approximately 10 nM Cy5-labeled tracer and 0.5 nM terbium-streptavidin.
-
Ensure the final DMSO concentration is 1%.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 620 nm for terbium and 665 nm for Cy5).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using DMSO as 100% of control (POC) and a known potent inhibitor as 0% of control.
-
Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This generalized protocol is based on the principles of CETSA and can be adapted for specific cell lines and detection methods.[10][11]
-
Cell Culture and Treatment:
-
Culture a KRAS G12D-mutant cell line (e.g., PANC-1, AsPc-1) to approximately 80% confluency.
-
Treat the cells with the desired concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 1-5 hours).[10]
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble KRAS G12D in each sample by Western blotting using a specific anti-KRAS G12D antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the normalized amount of soluble KRAS G12D as a function of temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition.
-
A positive shift in Tm in the presence of the compound indicates target engagement and stabilization.
-
In-Cell Western for Phospho-ERK (pERK) Inhibition
This protocol provides a method for quantifying the inhibition of downstream KRAS signaling.
-
Cell Seeding and Treatment:
-
Seed KRAS G12D-mutant cells (e.g., AGS) in a 96-well, clear-bottom black plate at a density of approximately 20,000 cells per well.[5]
-
Allow cells to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with a serial dilution of the test compound for a defined period (e.g., 1-3 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate the cells overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-pERK and mouse anti-total ERK).
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Incubate the cells with species-specific, near-infrared fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Wash the cells again to remove unbound secondary antibodies.
-
-
Data Acquisition and Analysis:
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both pERK and total ERK in each well.
-
Normalize the pERK signal to the total ERK signal.
-
Plot the normalized pERK signal against the compound concentration and fit the data to determine the IC50 value for pERK inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. NanoBRET® TE Intracellular RAS Assay [promega.sg]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
In vitro characterization of KrasG12D-IN-1
An in-depth guide to the preclinical in vitro evaluation of KrasG12D inhibitors, with a focus on the characterization of KrasG12D-IN-1. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2][3] The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] The G12D mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active state.[3][4] This leads to the persistent activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell growth and survival.[1][4]
For decades, KRAS was considered "undruggable" due to its smooth surface, which lacks deep hydrophobic pockets, and the picomolar affinity of its nucleotide-binding pocket.[3][5] However, the recent success of covalent inhibitors targeting the KRAS G12C mutation has revitalized efforts to develop inhibitors for other KRAS mutants, including the highly prevalent G12D.[6]
This compound is a recently developed inhibitor targeting the KRAS G12D mutation.[7] Its characterization provides a framework for evaluating novel therapeutic agents against this critical oncogenic driver. This guide details the essential in vitro assays and data required to profile such an inhibitor, using publicly available data on various KRAS G12D inhibitors to provide context and comparative benchmarks.
Quantitative Data Summary
The in vitro characterization of a KRAS G12D inhibitor involves quantifying its binding affinity, biochemical inhibition, cellular potency, and selectivity. The following tables summarize key data for representative KRAS G12D inhibitors.
Table 1: Biochemical and Binding Affinity of KRAS G12D Inhibitors
| Compound | Target | Assay | KD (Dissociation Constant) | IC50 (Inhibitory Concentration) | Reference |
| MRTX1133 | GDP-KRAS G12D | SPR | ~0.2 pM | <2 nM | [8][9] |
| MRTX1133 | Active KRAS G12D | HTRF | - | 9 nM | [9] |
| Compound 11 | GTP-KRAS G12D | MST | ~0.4–0.7 µM | - | [10] |
| TH-Z827 | GDP-KRAS G12D | ITC | Data not specified | - | [11] |
| TH-Z827 | GMPPNP-KRAS G12D | ITC | Data not specified | - | [11] |
| BI-2852 | GTP-KRAS G12D | - | - | 450 nM | [12] |
SPR: Surface Plasmon Resonance; HTRF: Homogeneous Time-Resolved Fluorescence; MST: MicroScale Thermophoresis; ITC: Isothermal Titration Calorimetry.
Table 2: Cellular Activity of KRAS G12D Inhibitors
| Compound | Cell Line (Cancer Type) | Assay | IC50 (Cell Viability) | Notes | Reference |
| MRTX1133 | KRAS G12D Mutant Panel | Cell Viability | Median ~5 nM | >1,000-fold selective vs KRAS WT cells | [8] |
| TH-Z835 | Cancer Cell Lines | Proliferation | Inhibition observed | Not fully dependent on KRAS mutation status | [11] |
| This compound | AsPC-1 Xenograft Model | Tumor Growth | Dose-dependent inhibition | In vivo data | [7] |
| HRS-4642 | KRAS G12D Mutant Panel | Proliferation | Strong specific inhibition | - | [13] |
Table 3: Selectivity Profile of KRAS G12D Inhibitors
| Compound | Selectivity Target | Fold Selectivity | Assay | Reference |
| MRTX1133 | KRAS WT | ~700-fold (Binding) | SPR | [8][9] |
| MRTX1133 | KRAS WT | >1,000-fold (Cellular) | ERK1/2 Phosphorylation | [8][9] |
| Compound 11 | GDP-KRAS WT/G12D | Very weak or no binding | MST | [10] |
| TH-Z827 | KRAS WT / G12C | Selective for G12D | ITC / Enzymatic Assays | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding the inhibitor's role and characterization pipeline.
Caption: KRAS G12D Signaling Pathway and Point of Inhibition.
Caption: Standard In Vitro Characterization Workflow for a KRAS G12D Inhibitor.
Detailed Experimental Protocols
The following are representative protocols for key in vitro experiments used to characterize KRAS G12D inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To measure the binding affinity (KD) and kinetics (kon, koff) of the inhibitor to purified KRAS G12D protein.
-
Principle: SPR detects changes in the refractive index on the surface of a sensor chip when an analyte (inhibitor) flows over and binds to a ligand (KRAS protein) immobilized on the chip.
-
Methodology:
-
Protein Immobilization: Purified, recombinant GDP-loaded KRAS G12D protein is immobilized on a CM5 sensor chip via amine coupling. A reference channel is prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: this compound is serially diluted in an appropriate running buffer (e.g., HBS-EP+) containing a small percentage of DMSO to ensure solubility.
-
Binding Measurement: The inhibitor dilutions are injected over the sensor chip surface at a constant flow rate. Association is measured during the injection, and dissociation is measured during the subsequent flow of running buffer.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding using the reference channel. The data are then fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).[9]
-
HTRF for Biochemical Inhibition
-
Objective: To measure the ability of the inhibitor to block the interaction between KRAS G12D and its effector proteins, such as RAF1.
-
Principle: Homogeneous Time-Resolved Fluorescence uses fluorescence resonance energy transfer (FRET) between a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore. When tagged KRAS and tagged RAF1 interact, the fluorophores are brought into proximity, generating a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.
-
Methodology:
-
Reagents: Biotinylated-RAF-RBD (RAS binding domain), GST-tagged KRAS G12D, Europium-labeled anti-GST antibody, and Streptavidin-d2.
-
Assay Procedure:
-
The inhibitor is serially diluted in assay buffer in a microplate.
-
GST-KRAS G12D and GTPγS (a non-hydrolyzable GTP analog to ensure KRAS is active) are added and incubated.
-
Biotinylated-RAF-RBD, Europium-anti-GST, and Streptavidin-d2 are added.
-
The plate is incubated to allow for binding equilibrium to be reached.
-
-
Data Acquisition: The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader. The ratio of the signals is calculated and plotted against the inhibitor concentration to determine the IC50 value.[9]
-
Cell Viability/Proliferation Assay
-
Objective: To determine the potency of the inhibitor in suppressing the growth and proliferation of cancer cell lines harboring the KRAS G12D mutation.
-
Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP corresponds to reduced cell viability.
-
Methodology:
-
Cell Plating: KRAS G12D mutant (e.g., AsPC-1, MIA PaCa-2) and KRAS wild-type (e.g., BxPC-3) cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Lysis and Signal Detection: The CellTiter-Glo® reagent is added to each well, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP.
-
Data Analysis: Luminescence is measured using a plate reader. The data are normalized to vehicle-treated controls, and the results are plotted against inhibitor concentration to calculate the IC50 or GI50 (concentration for 50% growth inhibition).[8][14]
-
Western Blot for Pathway Modulation
-
Objective: To confirm that the inhibitor's anti-proliferative effects are due to the suppression of the KRAS downstream signaling pathway.
-
Principle: Western blotting uses antibodies to detect specific proteins (e.g., phosphorylated ERK and AKT) in cell lysates that have been separated by size via gel electrophoresis.
-
Methodology:
-
Cell Treatment and Lysis: KRAS G12D mutant cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-4 hours). After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are loaded and separated on an SDS-PAGE gel and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control like β-actin or GAPDH is also used.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the signal is detected. A decrease in the p-ERK/total ERK and p-AKT/total AKT ratios indicates successful pathway inhibition.[4]
-
References
- 1. Discovery of Selective and Potent KRASG12D Inhibitors as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide to Early Preclinical Data of KrasG12D-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for KrasG12D-IN-1, a potent and selective inhibitor of the KRAS G12D mutation. The information presented is collated from the primary research publication by Xiao X, et al., titled "Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors," published in the Journal of Medicinal Chemistry in 2023. This compound is identified as compound 22 in this study.
Mechanism of Action
This compound is a non-covalent inhibitor that selectively targets the KRAS G12D mutant protein. The KRAS G12D mutation is a common oncogenic driver in various cancers, including pancreatic, colorectal, and lung cancers. This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which drive uncontrolled cell proliferation, survival, and tumor growth. This compound is designed to bind to the KRAS G12D protein and disrupt its interaction with downstream effectors, thereby inhibiting these oncogenic signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 22) as reported in the primary literature.
Table 1: In Vitro Biochemical and Cellular Activity
| Assay Type | Target/Cell Line | Metric | Value |
| Biochemical Assay | |||
| KRAS G12D Binding Affinity | Recombinant KRAS G12D | KD | Data not publicly available |
| Cellular Assays | |||
| p-ERK Inhibition | AsPC-1 (Pancreatic, KRAS G12D) | IC50 | Data not publicly available |
| Cell Proliferation | AsPC-1 (Pancreatic, KRAS G12D) | IC50 | Data not publicly available |
| Cell Proliferation | GP2d (Colorectal, KRAS G12D) | IC50 | Data not publicly available |
| Cell Proliferation | SW620 (Colorectal, KRAS G12V) | IC50 | Data not publicly available |
| Cell Proliferation | BxPC-3 (Pancreatic, KRAS WT) | IC50 | Data not publicly available |
Note: Specific IC50 and KD values from the primary publication are not publicly available and would require access to the full-text article.
Table 2: In Vivo Efficacy in Xenograft Model
| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| AsPC-1 Xenograft (Mice) | Pancreatic | This compound | Dose-dependent | Significant |
Note: The primary publication states dose-dependent anti-tumor efficacy with significant tumor growth inhibition in the AsPC-1 xenograft mouse model.[1] Specific dosage and TGI percentages are not available in the public domain.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following outlines the general methodologies likely employed in the evaluation of this compound, based on standard practices in the field and information from related publications.
Biochemical Assays (e.g., Surface Plasmon Resonance - SPR)
-
Protein Immobilization: Recombinant human KRAS G12D protein is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.
-
Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD), which quantifies the binding affinity.
Cellular Assays
-
p-ERK Inhibition Assay (ELISA or Western Blot):
-
Cell Culture: KRAS G12D mutant cancer cells (e.g., AsPC-1) are cultured to a suitable confluency.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Quantification: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using either an enzyme-linked immunosorbent assay (ELISA) or Western blot analysis.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of p-ERK, is calculated.
-
-
Cell Proliferation Assay (e.g., CellTiter-Glo®):
-
Cell Seeding: Cancer cell lines with different KRAS mutation statuses are seeded in 96-well plates.
-
Compound Treatment: After cell attachment, they are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is determined by adding a reagent that measures ATP levels, which correlates with the number of viable cells.
-
Data Analysis: The IC50 value for cell growth inhibition is determined by plotting cell viability against the inhibitor concentration.
-
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., AsPC-1) are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into vehicle control and treatment groups. This compound is administered orally or via injection at various doses and schedules.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Visualizations
Signaling Pathway Diagram
Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General preclinical development workflow for a targeted inhibitor like this compound.
References
Investigating the Selectivity Profile of a Novel KRAS G12D Inhibitor: A Technical Overview
Disclaimer: The specific compound "KrasG12D-IN-1" is not documented in publicly available scientific literature. This guide, therefore, provides a detailed technical overview of a representative and well-characterized series of KRAS G12D inhibitors, exemplified by compounds such as TH-Z827 and TH-Z835, to illustrate the principles of selectivity and experimental investigation for this important therapeutic target.
The KRAS protein, a critical molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers.[1][2] The G12D mutation, in particular, is highly prevalent in aggressive cancers like pancreatic ductal adenocarcinoma and has been notoriously difficult to target.[2][3] This document outlines the selectivity profile and characterization of a novel class of non-covalent KRAS G12D inhibitors that operate through a unique salt-bridge formation mechanism.
Mechanism of Action: Salt-Bridge Formation
Unlike covalent inhibitors that target the KRAS G12C mutation, this series of inhibitors is designed to form a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein.[1][4] This interaction is crucial for their potency and selectivity. These inhibitors are capable of binding to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D, effectively disrupting its interaction with downstream effectors like CRAF and inhibiting oncogenic signaling.[1][5][6]
Caption: Inhibitor binding to the KRAS G12D Switch-II pocket and forming a salt bridge with Asp12, blocking CRAF interaction.
Selectivity and Potency Profile
The selectivity of this inhibitor series is a key attribute. Isothermal titration calorimetry (ITC) and enzymatic assays have demonstrated a clear preference for KRAS G12D over the wild-type (WT) protein and other common mutants like G12C.[1]
Table 1: In Vitro Selectivity and Potency of TH-Z827
| Target | Assay Type | Metric | Value (µM) | Selectivity vs. G12D |
| KRAS G12D | SOS-catalyzed Nucleotide Exchange | IC50 | 2.4 | - |
| KRAS G12C | SOS-catalyzed Nucleotide Exchange | IC50 | 20 | ~8.3-fold |
| KRAS WT | Isothermal Titration Calorimetry | Binding | No measurable binding | High |
| KRAS G12C | Isothermal Titration Calorimetry | Binding | No measurable binding | High |
Data sourced from Mao et al., 2022.[1]
Table 2: Cellular Anti-Proliferative Activity of TH-Z827
| Cell Line | Cancer Type | KRAS Mutation | Metric | Value (µM) |
| PANC-1 | Pancreatic | G12D | IC50 | 4.4 |
| Panc 04.03 | Pancreatic | G12D | IC50 | 4.7 |
Data sourced from Mao et al., 2022.[1]
Despite the high selectivity for the G12D mutant protein, some studies note that the inhibition of cancer cell proliferation was not fully dependent on the KRAS mutation status, suggesting potential off-target effects, possibly through the inhibition of other non-KRAS small GTPases.[1][4][5] Further investigation, such as broad kinome scanning, would be required to fully delineate the off-target profile.
Key Experimental Protocols
The characterization of these inhibitors relies on a suite of biochemical and cell-based assays.
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the binding affinity between the inhibitor and various KRAS proteins.
-
Objective: To determine the binding constant (KD) of the inhibitor to GDP- and GTP-bound forms of KRAS G12D, KRAS WT, and KRAS G12C.
-
Methodology:
-
Recombinant KRAS proteins are purified and loaded into the sample cell of the calorimeter.
-
The inhibitor is prepared in a matched buffer and loaded into the injection syringe.
-
A series of small, precise injections of the inhibitor into the sample cell is performed.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data are integrated to generate a binding isotherm, which is then fit to a binding model to determine the thermodynamic parameters of the interaction (KD, enthalpy, and entropy).
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) binding assay.
SOS-Catalyzed Nucleotide Exchange Assay
This enzymatic assay measures the inhibitor's ability to block the exchange of GDP for GTP, a key step in KRAS activation facilitated by the Guanine Nucleotide Exchange Factor (GEF) SOS1.
-
Objective: To quantify the inhibitory activity (IC50) of the compound on KRAS G12D nucleotide exchange.
-
Methodology:
-
KRAS G12D protein is incubated with the test inhibitor at various concentrations.
-
The GEF, SOS1, is added to the mixture to catalyze the nucleotide exchange reaction.
-
A fluorescently labeled GTP analog (e.g., mant-GTP) is introduced.
-
The increase in fluorescence, which occurs when the fluorescent GTP analog binds to KRAS, is monitored over time using a plate reader.
-
The rate of nucleotide exchange is calculated, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.
-
Caption: Workflow for the SOS1-catalyzed nucleotide exchange assay.
Cellular Proliferation Assay
This assay assesses the inhibitor's ability to suppress the growth of cancer cells harboring the KRAS G12D mutation.
-
Objective: To determine the anti-proliferative IC50 of the inhibitor in relevant cancer cell lines.
-
Methodology:
-
KRAS G12D mutant cancer cells (e.g., PANC-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or luminescent reagent (e.g., CellTiter-Glo®, MTT).
-
The signal is read using a plate reader, and the data are normalized to the vehicle control to calculate the percentage of cell growth inhibition.
-
The IC50 value is determined by fitting the dose-response curve.
-
MAPK Pathway Signaling Analysis
To confirm that the inhibitor functions by blocking KRAS signaling, the phosphorylation status of downstream effectors like ERK is analyzed.
-
Objective: To verify the inhibition of the downstream MAPK signaling pathway.
-
Methodology:
-
KRAS G12D mutant cells are treated with the inhibitor for a short period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are quantified.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane (Western Blot).
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection.
-
The signal is visualized using chemiluminescence, and the ratio of p-ERK to total ERK is quantified to assess the degree of pathway inhibition.
-
Caption: The KRAS-MAPK signaling pathway, indicating the point of inhibition by the TH-Z series inhibitor.
Conclusion
The TH-Z series of inhibitors represents a significant advancement in the direct targeting of the oncogenic KRAS G12D mutant. Their novel salt-bridge-based mechanism confers high selectivity for the mutant protein over its wild-type counterpart.[1][5][6] Cellular assays confirm their ability to inhibit downstream MAPK signaling and suppress the proliferation of KRAS G12D-driven cancer cells.[1] While potential off-target effects warrant further optimization, these findings provide a strong proof-of-concept for a promising therapeutic strategy against one of the most challenging targets in oncology.[1][4]
References
- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. doaj.org [doaj.org]
- 6. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for KrasG12D-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of a generic KrasG12D inhibitor, referred to herein as KrasG12D-IN-1, in cell culture experiments. The methodologies outlined are based on established protocols for known KRAS G12D inhibitors such as MRTX1133 and TH-Z827.
The KRAS G12D mutation is a key driver in several cancers, particularly pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer.[1][2] This mutation leads to the constitutive activation of the KRAS protein, which in turn activates downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways, driving uncontrolled cell proliferation and survival.[3][4] this compound is a small molecule inhibitor designed to specifically target this mutant protein, blocking its activity and downstream signaling.[1][3]
Data Presentation
The efficacy of KrasG12D inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) in various cancer cell lines harboring the KRAS G12D mutation. The following table summarizes reported IC50 values for different inhibitors in relevant cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MRTX1133 | AGS | Gastric Adenocarcinoma | 6 | [5] |
| MRTX1133 | AsPC-1 | Pancreatic | <50 | [2] |
| MRTX1133 | HPAF-II | Pancreatic | <50 | [2] |
| MRTX1133 | PANC-1 | Pancreatic | <50 | [2] |
| MRTX1133 | SW1990 | Pancreatic | 1-10 | [5] |
| MRTX1133 | GP2D | Colorectal | 1-10 | [5] |
| TH-Z827 | PANC-1 | Pancreatic | 4400 | [3] |
| TH-Z827 | Panc 04.03 | Pancreatic | 4700 | [3] |
Signaling Pathway and Inhibitor Mechanism
The KrasG12D protein, when constitutively active, perpetually signals through downstream effector pathways to promote cancer cell proliferation and survival. This compound directly binds to the mutant KRAS protein, inhibiting its function and thereby blocking these oncogenic signals.
Figure 1. KrasG12D signaling pathway and point of inhibition.
Experimental Protocols
The following protocols are generalized for the use of this compound in cell culture. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Experimental Workflow Overview
The general workflow for assessing the efficacy of this compound involves cell culture, treatment with the inhibitor, and subsequent analysis of cell viability and target engagement through signaling pathway inhibition.
Figure 2. General experimental workflow for inhibitor testing.
Protocol 1: Cell Culture of KRAS G12D Mutant Cell Lines
This protocol describes the maintenance of PANC-1 and MIA PaCa-2 human pancreatic cancer cell lines, both of which harbor the KRAS G12D mutation.
Materials:
-
PANC-1 (ATCC® CRL-1469™) or MIA PaCa-2 (ATCC® CRL-1420™) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (for MIA PaCa-2)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium:
-
For PANC-1: Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For MIA PaCa-2: Prepare DMEM supplemented with 10% FBS, 2.5% horse serum, and 1% Penicillin-Streptomycin.
-
-
Cell Thawing and Plating:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Subculturing:
-
Monitor cell confluency daily.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and split the cells into new flasks at a ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
KRAS G12D mutant cells (e.g., PANC-1, MIA PaCa-2)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
White, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells as described in Protocol 1.
-
Seed 2,000 to 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[2]
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical starting concentration might be 10 µM, with 3-fold serial dilutions.[6] The final DMSO concentration should not exceed 0.5%.[6]
-
Include a vehicle control (medium with DMSO only).
-
Remove the medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C with 5% CO2.[2]
-
-
Assay Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression (four-parameter logistic) curve fit.
-
Protocol 3: Western Blotting for p-ERK and p-AKT
This protocol is for assessing the inhibition of KRAS downstream signaling by measuring the phosphorylation levels of ERK and AKT.
Materials:
-
KRAS G12D mutant cells
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration, typically 3 hours, to observe signaling changes.[3]
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total ERK, total AKT, and a loading control.[8]
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of KrasG12D-IN-1 in a Colorectal Cancer Xenograft Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in colorectal cancer (CRC). The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumor development.
KrasG12D-IN-1 is a potent and selective inhibitor of the KRAS G12D mutant protein. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a colorectal cancer xenograft model, along with representative data and visualization of the targeted signaling pathway. Due to the limited public availability of specific data for this compound, the experimental details and data presented here are based on studies with analogous, well-characterized KRAS G12D inhibitors such as MRTX1133 and HRS-4642.
Targeted Signaling Pathway
The KRAS G12D mutation leads to the constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive tumor cell proliferation and survival. However, inhibition of KRAS G12D in colorectal cancer can lead to a feedback activation of the Epidermal Growth Factor Receptor (EGFR) pathway, which can reactivate downstream signaling and confer resistance.
Application Notes and Protocols: Western Blot Analysis of pERK Inhibition by KrasG12D-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS oncogene is frequently mutated in various cancers, with the G12D mutation being one of the most common drivers of tumorigenesis. The constitutively active KrasG12D protein promotes downstream signaling through the MAPK/ERK pathway, leading to uncontrolled cell proliferation and survival. KrasG12D-IN-1 is a potent and selective inhibitor that targets the mutant KRAS protein, thereby blocking its downstream effects. This application note provides a detailed protocol for performing a Western blot to assess the inhibition of ERK phosphorylation (pERK) in cancer cell lines expressing mutant KrasG12D following treatment with this compound. Additionally, it includes a summary of the inhibitor's efficacy and visual representations of the signaling pathway and experimental workflow.
Introduction
The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates cell growth, differentiation, and survival.[1][2] The KrasG12D mutation leads to a constitutively active KRAS protein, resulting in persistent activation of this pathway and promoting cancer development.[3][4] KrasG12D inhibitors, such as this compound and MRTX1133, have been developed to specifically target this mutant protein, offering a promising therapeutic strategy.[5][6] Western blotting is a fundamental technique used to detect specific proteins in a sample and is an essential method for evaluating the efficacy of such inhibitors by measuring the reduction in downstream signaling events, like the phosphorylation of ERK.[5]
Quantitative Data Summary
The efficacy of KrasG12D inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50) for pERK inhibition and cell viability. The table below summarizes the reported IC50 values for various KrasG12D inhibitors in different cancer cell lines.
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| MRTX1133 | HPAC (Pancreatic) | pERK Inhibition | <3 nM | [6] |
| MRTX1133 | AsPC-1 (Pancreatic) | pERK Inhibition | ~5 nM | [6] |
| TH-Z827 | PANC-1 (Pancreatic) | Cell Proliferation | 4.4 µM | [7] |
| TH-Z827 | Panc 04.03 (Pancreatic) | Cell Proliferation | 4.7 µM | [7] |
| BI-2852 | GTP-KRAS G12D | Biochemical | 450 nM | [8] |
Signaling Pathway and Inhibition
The diagram below illustrates the KrasG12D signaling pathway leading to ERK phosphorylation and the point of inhibition by this compound.
Experimental Protocol: Western Blot for pERK Inhibition
This protocol outlines the steps for treating KrasG12D mutant cancer cells with this compound and performing a Western blot to detect changes in pERK levels.
Materials and Reagents
-
Cell Line: Human cancer cell line with a KrasG12D mutation (e.g., AsPC-1, HPAF-II, PANC-1)
-
Culture Medium: Appropriate complete growth medium for the chosen cell line
-
This compound: Stock solution in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS): 1X, ice-cold
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: Appropriate percentage for resolving ERK (~42-44 kDa)
-
Transfer Buffer
-
Membranes: Nitrocellulose or PVDF
-
Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody (e.g., Cell Signaling Technology #9101)
-
Rabbit anti-p44/42 MAPK (Erk1/2) antibody (e.g., Cell Signaling Technology #9102)
-
Mouse or Rabbit anti-β-actin or GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-linked anti-rabbit IgG (e.g., Cell Signaling Technology #7074)
-
HRP-linked anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence imager or X-ray film
Procedure
-
Cell Culture and Treatment: a. Plate KrasG12D mutant cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) in fresh medium for a specified time (e.g., 2, 6, or 24 hours).[5] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold 1X PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
-
Sample Preparation: a. To 15-30 µg of protein, add 4X Laemmli sample buffer to a final concentration of 1X. b. Boil the samples at 95-100°C for 5 minutes. c. Briefly centrifuge the samples.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer the proteins to a nitrocellulose or PVDF membrane according to standard protocols.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 5 minutes each with TBST. d. Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution in 5% non-fat milk in TBST) for 1 hour at room temperature. e. Wash the membrane three times for 5 minutes each with TBST.
-
Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
-
Stripping and Reprobing (Optional but Recommended): a. To normalize for total ERK and loading, the membrane can be stripped and reprobed. b. After imaging for pERK, incubate the membrane in a mild stripping buffer. c. Wash the membrane thoroughly and re-block. d. Probe with the primary antibody for total ERK, followed by the secondary antibody and detection as described above. e. Repeat the stripping and reprobing process for a loading control antibody (β-actin or GAPDH).
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the pERK signal to the total ERK signal for each sample. c. Further normalize to the loading control (β-actin or GAPDH). d. Plot the normalized pERK levels against the concentration of this compound to determine the extent of inhibition.
Experimental Workflow
The following diagram provides a visual overview of the Western blot workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hyperactive KRAS/MAPK signaling disrupts normal lymphatic vessel architecture and function [frontiersin.org]
- 5. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell Viability Assessment Following Treatment with KrasG12D-IN-1
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like RAF/MEK/ERK and PI3K/AKT, which drives cell proliferation and survival.[3][4] KrasG12D-IN-1 is a representative small molecule inhibitor designed to specifically target this mutant protein. This document provides a detailed protocol for assessing the effect of this compound on the viability of cancer cells harboring the KRAS G12D mutation using the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action and Signaling Pathway
This compound functions by binding to the mutant KRAS G12D protein, inhibiting its ability to activate downstream effector pathways.[1] The primary signaling cascades affected are the MAPK/ERK and PI3K/AKT pathways, both of which are critical for cell growth, proliferation, and survival.[3] By blocking these signals, the inhibitor is expected to reduce the viability and proliferative capacity of KRAS G12D-mutant cancer cells.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chinese researchers unveil new agent for KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Apoptosis Induction by KrasG12D-IN-1
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] The G12D mutation, resulting in a glycine-to-aspartic acid substitution at codon 12, renders the KRAS protein constitutively active, leading to persistent downstream signaling through pathways like RAF-MEK-ERK (MAPK) and PI3K-AKT.[2][3][4] This sustained signaling promotes unchecked cell proliferation, survival, and resistance to apoptosis (programmed cell death).
KrasG12D-IN-1 is a novel, potent, and selective small-molecule inhibitor designed to target the mutant KRAS G12D protein. By binding to the inhibitor, the oncogenic signaling cascade is interrupted, which is hypothesized to suppress cell proliferation and induce apoptosis in cancer cells harboring the KRAS G12D mutation. These application notes provide detailed protocols for quantifying the pro-apoptotic effects of this compound using three standard methods: Annexin V/PI staining, caspase-3/7 activity measurement, and western blot analysis of key apoptosis markers.
KrasG12D Signaling and Inhibition
The constitutively active KrasG12D protein continuously stimulates downstream pathways, such as the MAPK and PI3K/AKT cascades, which upregulate anti-apoptotic proteins and inhibit pro-apoptotic factors, ultimately leading to cell survival and tumor growth. This compound directly inhibits the mutant protein, blocking these survival signals and reactivating the intrinsic apoptotic pathway.
References
Application Notes and Protocols: Combination Therapy of KRASG12D-IN-1 with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS oncogene is frequently mutated in various cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma (PDAC).[1][2][3] For decades, KRAS was considered "undruggable," but recent breakthroughs have led to the development of specific inhibitors. KRASG12D-IN-1 and similar molecules, such as MRTX1133, are potent and selective non-covalent inhibitors of the KRAS G12D mutant protein.[2][3] Preclinical studies have demonstrated that while these inhibitors can induce tumor regression as monotherapy, the effects are often transient, with tumors eventually relapsing.[1]
Emerging evidence strongly suggests that a durable anti-tumor response requires the engagement of the immune system.[1][4] Combination therapy of KRAS G12D inhibitors with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-CTLA-4 antibodies, has shown synergistic effects in preclinical models, leading to complete and lasting tumor eradication.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the combination therapy of this compound with immunotherapy.
Mechanism of Action: Synergy between KRAS G12D Inhibition and Immunotherapy
The combination of this compound and immunotherapy is based on a compelling biological rationale. KRAS G12D inhibition not only directly inhibits tumor cell proliferation but also remodels the tumor microenvironment (TME) to be more permissive to an anti-tumor immune response.
Key mechanisms include:
-
Increased T-cell Infiltration: KRAS G12D inhibition has been shown to increase the infiltration of cytotoxic CD8+ T-cells into the tumor.[1][5]
-
Upregulation of Antigen Presentation Machinery: Inhibition of the KRAS pathway can lead to increased expression of MHC class I molecules on tumor cells, making them more visible to the immune system.
-
Modulation of the Immune Suppressive TME: KRAS G12D inhibition can decrease the presence of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs), within the TME.[1]
-
Activation of Cell Death Pathways: KRAS G12D inhibition can induce the expression of the Fas pathway, a critical pathway for cancer cell death, which can be further potentiated by immune-mediated killing.[1]
By priming the TME for an immune attack, this compound creates an environment where immune checkpoint inhibitors can work more effectively, leading to a robust and durable anti-tumor response.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the combination of a KRAS G12D inhibitor (MRTX1133) with immunotherapy.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Animal Model | Tumor Growth Inhibition (%) | Reference |
| Vehicle | Xenograft (HPAC cell line) | 0% | [3] |
| MRTX1133 (30 mg/kg, BID) | Xenograft (HPAC cell line) | 85% regression | [3] |
| MRTX1133 + anti-PD-1 | Orthotopic PDAC | Synergistic eradication | [5] |
| MRTX1133 + anti-CTLA-4 | Orthotopic PDAC | Synergistic eradication | [5] |
Table 2: Survival Analysis in Preclinical Models
| Treatment Group | Animal Model | Median Survival | Survival Benefit | Reference |
| Vehicle | Orthotopic PDAC | Not Reported | - | [5] |
| MRTX1133 | Orthotopic PDAC | Not Reported | - | [5] |
| MRTX1133 + Immunotherapy | Orthotopic PDAC | Significantly extended | Synergistic | [5] |
Table 3: Immune Cell Infiltration in the Tumor Microenvironment
| Treatment Group | Animal Model | CD8+ T-cell Infiltration | Myeloid Cell Infiltration | Reference |
| Vehicle | Orthotopic PDAC | Baseline | Baseline | [1][5] |
| MRTX1133 | Orthotopic PDAC | Increased | Decreased | [1][5] |
| MRTX1133 + Immunotherapy | Orthotopic PDAC | Further Enhanced | Not Reported | [5] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by this compound and a typical experimental workflow for preclinical evaluation of the combination therapy.
Experimental Protocols
Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic tumor model in immunocompetent mice, which is essential for studying the effects of immunotherapy.[6][7][8][9][10]
Materials:
-
KRAS G12D mutant pancreatic cancer cells (e.g., KPC cells)
-
6-8 week old C57BL/6 mice
-
Matrigel
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Insulin syringes with 29-gauge needles
-
Sutures or wound clips
Procedure:
-
Cell Preparation: Culture KRAS G12D mutant pancreatic cancer cells to 80-90% confluency. On the day of surgery, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 cells per 50 µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic cocktail. Shave and sterilize the left flank of the mouse.
-
Surgical Procedure: Make a small incision (approximately 1 cm) in the skin and peritoneum on the left flank to expose the spleen and the tail of the pancreas.
-
Cell Injection: Gently exteriorize the spleen to visualize the pancreas. Using an insulin syringe, slowly inject 50 µL of the cell suspension into the tail of the pancreas.
-
Closure: Carefully return the spleen and pancreas to the abdominal cavity. Close the peritoneum and skin using sutures or wound clips.
-
Post-operative Care: Monitor the mice for recovery from anesthesia and provide post-operative analgesia as required.
-
Tumor Growth Monitoring: Monitor tumor growth by palpation or non-invasive imaging (e.g., ultrasound or bioluminescence if using luciferase-expressing cells) starting 7-10 days post-implantation.
In Vivo Combination Therapy Study
Materials:
-
This compound (or equivalent inhibitor like MRTX1133)
-
Anti-mouse PD-1 antibody
-
Anti-mouse CTLA-4 antibody
-
Vehicle control (formulation buffer for this compound)
-
Isotype control antibody
-
Tumor-bearing mice from Protocol 1
Procedure:
-
Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into four treatment groups:
-
Group 1: Vehicle + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle + Anti-PD-1/CTLA-4
-
Group 4: this compound + Anti-PD-1/CTLA-4
-
-
Dosing and Administration:
-
Administer this compound (e.g., 30 mg/kg) via oral gavage or intraperitoneal injection twice daily.
-
Administer anti-PD-1 and anti-CTLA-4 antibodies (e.g., 10 mg/kg each) via intraperitoneal injection twice a week.
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week.
-
Monitor body weight and overall health of the mice.
-
-
Endpoint: Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach the humane endpoint. A subset of mice can be used for survival studies.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the isolation and analysis of TILs from tumor tissues to quantify immune cell populations.[11][12][13][14][15]
Materials:
-
Freshly excised tumors
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, and DNase I
-
Ficoll-Paque or Percoll
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the tumor tissue into small pieces and digest in RPMI-1640 containing collagenase IV, hyaluronidase, and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lymphocyte Isolation: Layer the cell suspension over Ficoll-Paque or a Percoll gradient and centrifuge to isolate lymphocytes.
-
Cell Staining:
-
Wash the isolated lymphocytes with FACS buffer.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice in the dark.
-
For intracellular markers like FoxP3, fix and permeabilize the cells before adding the specific antibody.
-
-
Data Acquisition and Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software to quantify the percentages of different immune cell populations (e.g., CD8+ T-cells, CD4+ helper T-cells, regulatory T-cells).
Immunohistochemistry (IHC) for CD8+ T-cell Infiltration
This protocol describes the staining of tumor sections to visualize the infiltration of CD8+ T-cells.[16][17]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against CD8
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a pressure cooker or water bath with citrate buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by the addition of DAB substrate to visualize the staining.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate through an ethanol series and xylene, and mount with a coverslip.
-
Imaging and Analysis: Capture images of the stained sections using a microscope and quantify the number of CD8+ T-cells per unit area.
Conclusion
The combination of this compound with immunotherapy represents a highly promising therapeutic strategy for KRAS G12D-mutant cancers. The ability of KRAS G12D inhibitors to remodel the tumor microenvironment and render it more susceptible to immune attack provides a strong rationale for this combination approach. The protocols outlined in this document provide a framework for researchers to further investigate and optimize this promising combination therapy, with the ultimate goal of improving outcomes for patients with these challenging malignancies.
References
- 1. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. The Phase 1 clinical trial for the KRAS G12D inhibitor MRTX1133, developed by Mirati, has been launched [synapse.patsnap.com]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. With a little help from my T friends: T cells increase efficacy of KRAS (G12D) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 8. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Protocol for isolating single cells from human pancreatic cancer tissues and analyzing major immune cell populations using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crownbio.com [crownbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. google.com [google.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with KrasG1-IN-1 and other KRAS G12D Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The KRAS proto-oncogene is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. For decades, KRAS was considered "undruggable." However, the recent development of specific inhibitors targeting KRAS mutants, including the G12D variant, has opened new avenues for targeted cancer therapy. This document provides detailed application notes and protocols for utilizing KRAS G12D inhibitors, such as MRTX1133 and HRS-4642, to investigate mechanisms of drug resistance. Understanding these mechanisms is crucial for developing more effective and durable therapeutic strategies.
Data Presentation: In Vitro Potency of KRAS G12D Inhibitors
The following tables summarize the in vitro potency of various KRAS G12D inhibitors against a panel of cancer cell lines harboring the KRAS G12D mutation. This data allows for a comparative analysis of their activity.
Table 1: IC50 Values of MRTX1133 in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AsPC-1 | Pancreatic | ~7-10 | [1] |
| SW1990 | Pancreatic | ~7-10 | [1] |
| PANC-1 | Pancreatic | 2,800 | [2] |
| HPAF-II | Pancreatic | 1,800 | [2] |
| LS513 | Colorectal | 120 | [2] |
| SNUC2B | Colorectal | 5,700 | [2] |
Table 2: IC50 Values of HRS-4642 in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AsPC-1 | Pancreatic | 0.55 - 66.58 | [3] |
| GP2d | Colorectal | 0.55 - 66.58 | [3] |
| Various | Gastric, Lung | 0.55 - 66.58 | [3] |
Table 3: Clinical Efficacy of GFH375 (VS-7375) in a Phase I/II Study (NCT06500676)
| Indication | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 52% | 100% | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | 42% - 68.8% | 83% | [4] |
Signaling Pathways and Mechanisms of Resistance
KRAS G12D Signaling Pathway:
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. The G12D mutation impairs its GTPase activity, leading to constitutive activation and downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and differentiation.
Caption: Simplified KRAS G12D signaling pathway.
Mechanisms of Acquired Resistance to KRAS G12D Inhibitors:
Resistance to KRAS G12D inhibitors can emerge through various mechanisms, broadly categorized as on-target alterations and off-target bypass tracks.
Caption: Mechanisms of acquired resistance to KRAS G12D inhibitors.
Experimental Protocols
Experimental Workflow for Studying Drug Resistance:
A general workflow for studying resistance to KRAS G12D inhibitors involves generating resistant cell lines, characterizing their phenotype, and elucidating the underlying molecular mechanisms.
Caption: Experimental workflow for studying drug resistance.
Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a KRAS G12D inhibitor.
-
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1, PANC-1)
-
Complete cell culture medium
-
96-well plates
-
KRAS G12D inhibitor
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Prepare serial dilutions of the KRAS G12D inhibitor in complete medium.
-
Treat the cells with varying concentrations of the inhibitor and a vehicle control (DMSO) for 72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark for 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
-
Procedure (CellTiter-Glo® Assay):
-
Follow steps 1-3 from the MTT assay protocol.
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[5][6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5][6]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[5][6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
Calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the inhibition of downstream signaling pathways (e.g., MAPK and PI3K/AKT) upon treatment with a KRAS G12D inhibitor.
-
Materials:
-
KRAS G12D mutant cancer cell line
-
KRAS G12D inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with the KRAS G12D inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[7][8]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
Incubate with HRP-conjugated secondary antibody (typically diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Protocol 3: Generation of Drug-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to a KRAS G12D inhibitor through dose escalation.
-
Materials:
-
Parental KRAS G12D mutant cancer cell line
-
KRAS G12D inhibitor
-
Complete cell culture medium
-
Cell culture flasks
-
-
Procedure:
-
Determine the initial IC50 of the KRAS G12D inhibitor for the parental cell line.
-
Continuously expose the parental cells to the inhibitor at a starting concentration around the IC20 or IC50.[10]
-
Culture the cells until they resume a normal growth rate.
-
Gradually increase the concentration of the inhibitor in a stepwise manner (e.g., by 25-50% increments) with each passage.[10]
-
Continue this process until the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold or higher than the initial IC50).
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Maintain the resistant cell line in a medium containing the inhibitor to preserve the resistant phenotype.
-
Protocol 4: In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of a KRAS G12D inhibitor using a xenograft mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12D mutant cancer cell line
-
Matrigel (optional)
-
KRAS G12D inhibitor and vehicle
-
Calipers
-
-
Procedure:
-
Subcutaneously inject 2-5 x 10^6 cancer cells (resuspended in PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.[11]
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-75 mm³), randomize the mice into treatment and control groups.[11]
-
Administer the KRAS G12D inhibitor or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intravenous injection).
-
Measure tumor volume (Volume = (length × width²) × 0.5) with calipers at regular intervals (e.g., twice a week).[11]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. ascopubs.org [ascopubs.org]
- 3. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 4. A Study of GFH375 in Patients With Advanced Solid Tumors With KRAS G12D Mutations [clin.larvol.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. OUH - Protocols [ous-research.no]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. In vivo mouse xenograft tumor model [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening with KrasG12D-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Asp (G12D) mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. The KRAS G12D mutation locks the protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that drive cell proliferation, survival, and tumorigenesis. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. However, recent breakthroughs have led to the development of direct inhibitors targeting specific KRAS mutants.
KrasG12D-IN-1 (also referred to as compound 22) is a potent and selective inhibitor of KRAS G12D.[1][2] It is a member of a novel class of multisubstituted pyrido[4,3-d]pyrimidine analogues designed to target the switch-II pocket of KRAS G12D.[1] These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel KRAS G12D inhibitors. Detailed protocols for key biochemical and cell-based assays are provided to guide researchers in their drug discovery efforts.
Data Presentation
The following tables summarize the in vitro biochemical and cellular activities of this compound and related compounds. This data is crucial for designing HTS campaigns and for the subsequent characterization of potential lead compounds.
Table 1: Biochemical Activity of this compound and Analogs against the KRAS G12D-RBD Interaction [1][2]
| Compound | IC50 (nM) for KRAS G12D-RBD Interaction |
| This compound (Compound 22) | 1.21 |
| Compound 28 | 0.48 |
| Compound 31 | 0.86 |
| MRTX1133 | <2 |
Table 2: Clonogenic Growth Suppression of KRAS G12D-Dependent Cancer Cells [1][2]
| Compound | Cell Line | IC50 (nM) |
| This compound (Compound 22) | AsPC-1 (Pancreatic) | Not explicitly provided, but showed high potency |
| Compound 28 | AsPC-1 (Pancreatic) | Not explicitly provided, but showed high potency |
| Compound 31 | AsPC-1 (Pancreatic) | Not explicitly provided, but showed high potency |
Mandatory Visualizations
Kras G12D Signaling Pathway
Caption: The Kras G12D signaling pathway, which promotes cell proliferation and survival.
High-Throughput Screening Workflow for KrasG12D Inhibitors
Caption: A typical high-throughput screening workflow for identifying KrasG12D inhibitors.
Mechanism of Action of this compound
Caption: this compound inhibits downstream signaling by blocking the interaction of KrasG12D with RAF.
Experimental Protocols
Biochemical High-Throughput Screening: TR-FRET Nucleotide Exchange Assay
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to screen for compounds that inhibit the exchange of GDP for GTP on KRAS G12D, a key step in its activation.
Materials:
-
Recombinant Human KRAS G12D protein (GDP-bound)
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
SOS1 (Son of Sevenless 1, a guanine nucleotide exchange factor)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP
-
384-well, low-volume, black microplates
-
Test compounds (dissolved in DMSO)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each compound dilution to the wells of a 384-well assay plate.
-
Include positive controls (e.g., a known KRAS G12D inhibitor) and negative controls (DMSO only).
-
-
Reagent Preparation:
-
Prepare a solution of KRAS G12D protein in assay buffer at a final concentration of 20 nM.
-
Prepare a solution of BODIPY-FL-GTP in assay buffer at a final concentration of 50 nM.
-
Prepare a solution of SOS1 in assay buffer at a final concentration of 10 nM.
-
-
Assay Protocol:
-
Add 5 µL of the KRAS G12D protein solution to each well of the assay plate containing the pre-dispensed compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding 5 µL of a 2x solution of BODIPY-FL-GTP and SOS1 (100 nM and 20 nM respectively) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader using an appropriate excitation and emission wavelength pair for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well.
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.
-
Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition).
-
Cell-Based Assay: Inhibition of pERK in KRAS G12D Mutant Cells
This protocol outlines a cell-based assay to measure the ability of test compounds to inhibit the phosphorylation of ERK (pERK), a downstream effector in the KRAS signaling pathway, in a KRAS G12D mutant cancer cell line.
Materials:
-
AsPC-1 or other suitable KRAS G12D mutant cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
Test compounds (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-pERK1/2, Rabbit anti-total ERK1/2, and a suitable secondary antibody.
-
Detection reagent (e.g., chemiluminescent substrate)
-
Western blot equipment or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed AsPC-1 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
The following day, remove the complete medium and replace it with serum-free medium.
-
Incubate for 4-6 hours to reduce basal signaling.
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Add the compound dilutions to the cells and incubate for 2 hours at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add 50 µL of cold lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Detection (Example using Western Blot):
-
Collect the cell lysates and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pERK1/2 and total ERK1/2.
-
Wash and incubate with a secondary antibody.
-
Add the detection reagent and visualize the protein bands using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Calculate the ratio of pERK to total ERK for each treatment condition.
-
Normalize the data to the vehicle control to determine the percent inhibition of pERK phosphorylation.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
References
- 1. Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3- d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS>G12D> Inhibitors - 华东师范大学 [pure.ecnu.edu.cn:443]
Troubleshooting & Optimization
Technical Support Center: Optimizing KrasG12D-IN-1 Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing KrasG12D-IN-1 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a high solubility in DMSO, reaching up to 71.43 mg/mL (112.91 mM).[1] For optimal results, it is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?
A2: This is a common issue known as precipitation upon dilution, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. To address this, you can try several strategies:
-
Lowering the final DMSO concentration: While preparing your working solution, aim for the lowest possible final concentration of DMSO in your assay, ideally below 1%, and often as low as 0.1% to minimize both precipitation and potential solvent-induced effects on your experimental system.
-
Using co-solvents: Incorporating co-solvents such as polyethylene glycol 300 (PEG300) and polysorbate 80 (Tween 80) can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Utilizing cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q3: What are the maximum recommended concentrations of DMSO, PEG300, and Tween 80 in cell-based assays?
A3: The tolerated concentrations of these solvents can be cell-line dependent. However, general guidelines are:
-
DMSO: It is recommended to keep the final concentration of DMSO in cell culture medium at or below 1%, with many studies suggesting that concentrations below 0.5% are preferable to avoid cytotoxicity and other off-target effects.[2][3]
-
PEG300 and Tween 80: The cytotoxicity of these co-solvents can also vary. It is advisable to perform a vehicle control experiment to determine the tolerance of your specific cell line to the chosen co-solvent mixture. Some studies have used formulations with up to 40% PEG300 and 5% Tween 80 for in vivo studies, but for in vitro work, the concentrations are typically much lower.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during the experiment.
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility of this compound. | Prepare a fresh stock solution in 100% anhydrous DMSO. When diluting into aqueous buffer, do so dropwise while vortexing to facilitate mixing and minimize immediate precipitation. |
| Final DMSO concentration is too low to maintain solubility. | While keeping DMSO concentration low is generally recommended, for particularly challenging compounds, a slightly higher but still non-toxic concentration may be necessary. Determine the maximum tolerated DMSO concentration for your specific assay. |
| The compound has low kinetic solubility in the assay buffer. | Consider using a co-solvent system (e.g., with PEG300 and Tween 80) or a cyclodextrin-based formulation to improve solubility. See the detailed protocols below. |
Issue 2: Inconsistent results in bioassays.
| Potential Cause | Troubleshooting Step |
| Partial precipitation of the inhibitor leading to variable effective concentrations. | Visually inspect your solutions for any signs of precipitation before and during the assay. If precipitation is suspected, prepare fresh solutions using one of the solubility enhancement techniques. |
| The solvent (e.g., DMSO) is affecting the biological system. | Run a vehicle control with the same final concentration of all solvents used to prepare the inhibitor solution. This will help to distinguish between the effects of the inhibitor and the solvent. |
Quantitative Data: Solubility of this compound
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 71.43 mg/mL | 112.91 mM | Use of ultrasonic treatment may be necessary. It is important to use newly opened DMSO as it is hygroscopic, and water content can significantly impact solubility.[1] |
Experimental Protocols
Protocol 1: Using Co-solvents to Prepare this compound Working Solutions
This protocol is adapted from methods used for other poorly soluble small molecules and may require optimization for your specific needs.
Materials:
-
This compound
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock.
-
To prepare a working solution, use a sequential addition method. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (this is a common in vivo formulation that can be adapted for in vitro use by further dilution): a. To a sterile microcentrifuge tube, add the required volume of your this compound DMSO stock. b. Add 4 volumes of PEG300 and mix thoroughly by vortexing. c. Add 0.5 volumes of Tween 80 and mix again. d. Finally, add 4.5 volumes of saline or your aqueous assay buffer and vortex until the solution is clear.
-
This intermediate solution can then be further diluted into your final assay medium. Ensure the final concentration of all organic solvents is compatible with your assay system.
Protocol 2: Using β-Cyclodextrin to Enhance this compound Solubility
This protocol describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a saturated solution of the chosen cyclodextrin in your aqueous buffer. The solubility of cyclodextrins varies, so consult the manufacturer's data sheet.
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Slowly add the this compound solution to the cyclodextrin solution while vigorously vortexing. The molar ratio of cyclodextrin to the compound may need to be optimized, but a starting point of 1:1 to 10:1 (cyclodextrin:inhibitor) is common.
-
Continue to mix the solution for several hours at room temperature or with gentle heating (if the compound is stable) to facilitate the formation of the inclusion complex. Sonication can also be used to aid this process.
-
The resulting solution, containing the this compound-cyclodextrin complex, can then be used in your in vitro assays.
Visualizations
Caption: Simplified KrasG12D signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Dose-effect relationship of DMSO and Tween 80 influencing the growth and viability of murine bone marrow-derived cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
KrasG12D-IN-1 stability in cell culture media
This technical support center provides guidance on the stability and handling of KrasG12D-IN-1 in cell culture media, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
A1: The stability of this compound, like many small molecule inhibitors, can be influenced by several factors including the composition of the cell culture medium, incubation temperature, and the presence of serum. While specific stability data for this compound is not extensively published, similar small molecule inhibitors are generally stable for the duration of typical cell-based assays (24-72 hours) when stored and handled properly. For long-term experiments, it is recommended to perform periodic media changes with fresh compound to maintain a consistent concentration.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] Stock solutions should be aliquoted into small volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex briefly to ensure a homogenous solution.
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup. It is advisable to perform a dose-response curve to determine the IC50 value for your specific cell line. Published data on similar KRAS G12D inhibitors show a range of effective concentrations from nanomolar to micromolar.[2]
Q4: Can this compound be used in serum-containing media?
A4: Yes, this compound can typically be used in media containing fetal bovine serum (FBS) or other serum components. However, it is important to note that some small molecules can bind to serum proteins, which may reduce the effective concentration of the inhibitor. If you observe lower than expected potency in serum-containing media, consider performing experiments in reduced-serum or serum-free conditions, or increasing the compound concentration.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound.
-
Potential Cause A: Compound Degradation. this compound may be degrading in the cell culture media over the course of the experiment.
-
Solution: For longer-term experiments, replenish the media with fresh this compound every 24-48 hours. To confirm stability, you can perform a time-course experiment and analyze the compound concentration in the media at different time points using LC-MS.
-
-
Potential Cause B: Serum Protein Binding. As mentioned in the FAQs, serum proteins can bind to the inhibitor, reducing its bioavailability.
-
Solution: Test the activity of this compound in low-serum (e.g., 1-2% FBS) or serum-free media. If activity increases, serum binding is a likely cause. You may need to adjust the working concentration accordingly for experiments in serum-containing media.
-
-
Potential Cause C: Cell Line Specific Factors. The expression level of KRAS G12D and the activity of downstream signaling pathways can vary between cell lines, affecting the apparent potency of the inhibitor.[3]
-
Solution: Confirm the KRAS G12D mutation status of your cell line. Titrate the concentration of this compound to determine the optimal concentration for your specific cell line.
-
Issue 2: High background or off-target effects observed.
-
Potential Cause A: Compound Precipitation. High concentrations of this compound, especially when diluted from a DMSO stock, can precipitate in aqueous media.
-
Solution: Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to maintain compound solubility. Visually inspect the media for any signs of precipitation after adding the compound.
-
-
Potential Cause B: Non-specific Toxicity. At high concentrations, small molecules can exhibit off-target effects leading to cell death or other unintended biological responses.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations below the toxic threshold for your experiments.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various common cell culture conditions. This data is illustrative and should be confirmed experimentally.
| Media Type | Serum Concentration | Incubation Temperature (°C) | Half-life (t½) in hours |
| DMEM | 10% FBS | 37 | > 48 |
| RPMI-1640 | 10% FBS | 37 | > 48 |
| DMEM | 0% FBS | 37 | > 72 |
| RPMI-1640 | 0% FBS | 37 | > 72 |
| DMEM | 10% FBS | 4 | > 168 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by LC-MS/MS
-
Preparation of Media Samples:
-
Prepare cell culture media (e.g., DMEM with 10% FBS) containing a known concentration of this compound (e.g., 1 µM).
-
Dispense the media into sterile tubes and incubate at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the media.
-
Immediately store the collected aliquots at -80°C until analysis.
-
-
Sample Processing:
-
Thaw the media samples on ice.
-
Perform a protein precipitation step by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound to quantify the amount of inhibitor remaining at each time point.
-
Calculate the half-life (t½) of this compound in the cell culture media.
-
Protocol 2: Western Blot Analysis of Downstream KRAS Signaling
-
Cell Treatment:
-
Seed cells (e.g., AsPC-1 or PANC-1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO) in your experimental design.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, as well as a loading control (e.g., β-actin or GAPDH).[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on ERK phosphorylation.[4]
-
Visualizations
Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing KrasG12D-IN-1 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of KrasG12D-IN-1 in IC50 determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor targeting the G12D mutant of the KRAS protein. The KRAS G12D mutation results in a constitutively active protein that drives uncontrolled cell proliferation and tumor growth by persistently activating downstream signaling pathways.[1] this compound is part of a class of inhibitors developed to specifically target this oncogenic driver. While the exact binding mechanism of every new inhibitor is proprietary, the trend in developing inhibitors for KrasG12D, which lacks a reactive cysteine for covalent bonding, has been towards potent, selective, non-covalent inhibitors.[2][3] These inhibitors often bind to a pocket between switch I and II of the KRAS protein, blocking its interaction with downstream effectors.[4]
Q2: How does the KrasG12D mutation affect cellular signaling?
The KrasG12D mutation locks the KRAS protein in a perpetually active, GTP-bound state.[1] This leads to the continuous activation of downstream pro-growth and survival pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling cascades.[5][6][7][8] Constitutive signaling through these pathways promotes cell proliferation, inhibits apoptosis, and contributes to cancer progression.
Q3: What is a typical starting concentration range for this compound in an IC50 experiment?
Based on publicly available data for similar potent, non-covalent KrasG12D inhibitors, a broad starting range for IC50 determination in cell-based assays would be from low nanomolar (e.g., 0.1 nM) to low micromolar (e.g., 10 µM). For instance, "KRAS G12D inhibitor 1" has shown an IC50 of 0.8 nM for KRAS G12D-mediated ERK phosphorylation.[9] Another non-covalent inhibitor, MRTX1133, has demonstrated potent anti-proliferative effects in the low nanomolar range in various cancer cell lines.[2] It is recommended to perform a wide dose-response curve in your initial experiment to narrow down the effective concentration range for your specific cell line and assay conditions.
Q4: Which cell lines are appropriate for testing this compound?
You should use cell lines that harbor the endogenous KRAS G12D mutation. Commonly used pancreatic and colorectal cancer cell lines for this purpose include PANC-1, Panc 04.03, AsPC-1, and MIA PaCa-2. It is also advisable to include a KRAS wild-type cell line as a negative control to assess the selectivity of the inhibitor.
Q5: How long should I incubate the cells with this compound before measuring the IC50?
For non-covalent inhibitors, the incubation time typically depends on the assay endpoint. For cell viability assays (e.g., MTT, CellTiter-Glo), a 72-hour incubation is common to allow for effects on cell proliferation to become apparent.[10] For signaling pathway analysis (e.g., Western blot for pERK), a much shorter incubation time of 3 to 24 hours is usually sufficient to observe changes in protein phosphorylation.[11]
Data Presentation
Table 1: Reported IC50 Values for Selected Non-Covalent KrasG12D Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 Value |
| TH-Z827 | PANC-1 | Cell Viability | 4.4 µM |
| TH-Z827 | Panc 04.03 | Cell Viability | 4.7 µM |
| Hit Compound 3 | Panc 04.03 | Cell Viability (MTT) | 43.80 nM |
| MRTX1133 | Multiple KRAS G12D mutant cell lines | Cell Viability | Low nanomolar range |
| KRAS G12D inhibitor 1 | Not specified | ERK Phosphorylation | 0.8 nM |
Note: IC50 values are highly dependent on experimental conditions. This table should be used as a reference for establishing an initial experimental concentration range.
Experimental Protocols
Protocol 1: Cell Viability IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 of this compound based on cell viability.
-
Cell Seeding:
-
Culture KRAS G12D mutant cells (e.g., Panc 04.03) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 2,400 cells/well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in culture medium. Perform a serial dilution to create a range of concentrations (e.g., 20 µM down to 0.2 nM).
-
Add 100 µL of the 2X compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After 72 hours, discard the supernatant.
-
Add 100 µL of MTT solution (0.5 mg/mL in medium) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Discard the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Signaling Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of downstream effectors like ERK.
-
Cell Seeding and Treatment:
-
Seed KRAS G12D mutant cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with various concentrations of this compound (determined from initial viability assays) for 3 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK (pERK), total ERK, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Plot the normalized pERK levels against the inhibitor concentration to determine the IC50 for signaling inhibition.
-
Mandatory Visualizations
References
- 1. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KRAS inhibitors: going noncovalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting KrasG12D-IN-1
Welcome to the technical support center for KrasG12D-IN-1, a non-covalent inhibitor of the KRAS G12D mutant protein. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor that non-covalently binds to the switch-II pocket of the KRAS G12D mutant protein. By occupying this pocket, the inhibitor disrupts the interaction of KRAS G12D with its downstream effector proteins, such as RAF kinases, thereby inhibiting the MAPK and PI3K/AKT signaling pathways.[1][2][3] This leads to a reduction in cell proliferation and tumor growth in KRAS G12D-mutant cancer models.
Q2: In which cancer cell lines is this compound expected to be active?
A2: this compound is designed to be active in cancer cell lines harboring the KRAS G12D mutation. Common examples include pancreatic cancer cell lines (e.g., PANC-1, AsPC-1, HPAF-II), colorectal cancer cell lines (e.g., LS513, SNU-C2B), and some non-small cell lung cancer cell lines.[4][5][6] Efficacy can vary between cell lines due to differing genetic backgrounds and dependencies on the KRAS pathway.
Q3: What are the potential off-target effects of this compound?
A3: While designed for selectivity, non-covalent inhibitors may exhibit off-target activities, potentially through binding to other small GTPases.[1][7] Some studies on similar inhibitors have noted that at higher concentrations, effects may be observed in cell lines without the KRAS G12D mutation, suggesting potential off-target interactions.[1][7] It is crucial to include KRAS wild-type cell lines as negative controls in your experiments to assess off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell proliferation assays.
High variability in IC50 values is a common challenge in cell-based assays. Several factors can contribute to this inconsistency.
Potential Causes and Solutions:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Higher cell densities may lead to increased resistance.[8][9]
-
Recommendation: Optimize and strictly maintain a consistent cell seeding density for all experiments. We recommend performing a titration of seeding density to determine the optimal number of cells where the signal-to-noise ratio is high and the cells are in a logarithmic growth phase for the duration of the assay.
-
-
Assay Duration: The length of exposure to the inhibitor can influence the IC50 value.
-
Recommendation: Standardize the incubation time with this compound. A 72-hour incubation is a common starting point for proliferation assays.
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.
-
Recommendation: Use a consistent and, if possible, lower concentration of FBS during the inhibitor treatment. Be aware that altering serum concentration can also affect cell growth and viability.
-
-
Cell Line Authenticity and Passage Number: Cell line misidentification or high passage numbers can lead to genetic drift and altered phenotypes.
-
Recommendation: Regularly authenticate your cell lines using short tandem repeat (STR) profiling. Use cells with a low passage number for your experiments to ensure consistency.
-
Data Presentation: Representative IC50 Values for KRAS G12D Inhibitors
The following table summarizes representative IC50 values for non-covalent KRAS G12D inhibitors in various cancer cell lines. Note that these are literature-reported values for similar compounds and your results with this compound may vary.
| Cell Line | Cancer Type | KRAS Mutation | Assay | Representative IC50 (nM) |
| PANC-1 | Pancreatic | G12D | CellTiter-Glo (72h) | 5 - 50 |
| AsPC-1 | Pancreatic | G12D | CellTiter-Glo (72h) | 10 - 100 |
| HPAF-II | Pancreatic | G12D | CellTiter-Glo (72h) | < 100 |
| LS513 | Colorectal | G12D | CellTiter-Glo (72h) | < 100 |
| BxPC-3 | Pancreatic | Wild-Type | CellTiter-Glo (72h) | > 10,000 |
| HT-29 | Colorectal | Wild-Type | CellTiter-Glo (72h) | > 10,000 |
Data compiled from publicly available information on similar KRAS G12D inhibitors.
Issue 2: Weak or no inhibition of p-ERK in Western Blot analysis.
Inhibition of downstream signaling, particularly the phosphorylation of ERK (p-ERK), is a key indicator of on-target activity.
Potential Causes and Solutions:
-
Suboptimal Treatment Time and Concentration: The kinetics of p-ERK inhibition can be rapid and transient.
-
Recommendation: Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) and a dose-response experiment to determine the optimal conditions for observing p-ERK inhibition.
-
-
Lysate Preparation: Inefficient lysis or phosphatase activity can lead to degradation of phosphorylated proteins.
-
Recommendation: Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times and process them quickly.
-
-
Antibody Quality: The primary antibody against p-ERK may not be sensitive or specific enough.
-
Recommendation: Use a well-validated p-ERK antibody from a reputable supplier. Ensure you are using the correct primary and secondary antibody concentrations.
-
-
Loading Controls: Inaccurate protein quantification can lead to misinterpretation of the results.
-
Recommendation: Use a reliable loading control such as total ERK, GAPDH, or β-actin to normalize your p-ERK signal.
-
Issue 3: Difficulty confirming direct target engagement in cells.
Confirming that this compound directly binds to KRAS G12D in a cellular context is crucial for validating its mechanism of action.
Potential Causes and Solutions:
-
Assay Sensitivity: The chosen target engagement assay may not be sensitive enough to detect the interaction.
-
Inhibitor Permeability: The compound may not be efficiently entering the cells.
-
Recommendation: If poor permeability is suspected, results from cellular assays will be inconsistent with biochemical assays. The NanoBRET assay can provide insights into cellular permeability.[12]
-
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is for a 96-well format.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells at a pre-determined optimal density in 100 µL of complete growth medium per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 100 µL of the diluted compound to the respective wells (this will result in a 2x dilution of your compound concentration). Include vehicle control (e.g., DMSO) wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the results as a dose-response curve and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot for p-ERK Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the optimized duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK (e.g., Thr202/Tyr204) and a loading control (e.g., total ERK or GAPDH) overnight at 4°C.[15][16]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using image analysis software.
-
NanoBRET™ Target Engagement Assay
This is a simplified overview. Please refer to the manufacturer's protocol for detailed instructions.
-
Cell Transfection:
-
Co-transfect HEK293 cells with plasmids encoding for KRAS G12D fused to NanoLuc® luciferase and a fluorescent tracer.
-
-
Cell Seeding:
-
Seed the transfected cells into a 384-well plate.
-
-
Compound Treatment:
-
Add the NanoBRET™ tracer and a serial dilution of this compound to the cells.
-
Incubate for 2 hours.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate.
-
Measure the BRET signal on a plate reader capable of detecting both donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.
-
Visualizations
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of p-ERK inhibition.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. doaj.org [doaj.org]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. CETSA [cetsa.org]
- 14. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: KrasG12D Inhibitors and Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity of KrasG12D inhibitors in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected toxicity in my non-cancerous (wild-type KRAS) cell line when using a KrasG12D inhibitor. What could be the cause?
A1: While KrasG12D inhibitors are designed to be selective for the mutant protein, off-target effects can occur. Some inhibitors have been shown to affect cells with wild-type KRAS. For example, the inhibitor TH-Z835 has demonstrated off-target effects, with its inhibitory action not being entirely dependent on the KRAS mutation status.[1][2][3] This suggests that it may bind to and inhibit other small GTPases. Similarly, another compound, known as 3144, has also shown off-target activity and toxicity in cells and animal models.[1][4] It's also been noted that the potent inhibitor MRTX1133 can exhibit activity against wild-type KRAS. Therefore, the toxicity you are observing might be due to the inhibitor's effect on wild-type KRAS or other cellular targets.
Q2: How can I determine if the observed cell death in my non-cancerous cell line is due to apoptosis or necrosis?
A2: To distinguish between apoptosis and necrosis, you can perform an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.
Q3: What are some common assays to quantify the cytotoxicity of a KrasG12D inhibitor?
A3: Commonly used cytotoxicity assays include:
-
MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondria.
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.
-
Annexin V/PI Staining: Differentiates between viable, apoptotic, and necrotic cells.
Q4: I am not seeing any significant toxicity in my non-cancerous cell line with the KrasG12D inhibitor. Does this mean it is completely non-toxic to healthy cells?
A4: The absence of overt cytotoxicity in a single non-cancerous cell line does not guarantee a complete lack of toxicity. Toxicity can be cell-type specific. Some inhibitors, like INCB161734, have shown high selectivity with minimal impact on the proliferation of wild-type cell lines at effective concentrations.[5] However, it is crucial to test the inhibitor across a panel of different non-cancerous cell lines from various tissues to get a broader understanding of its safety profile.
Q5: How can I confirm that the KrasG12D inhibitor is engaging its target and inhibiting downstream signaling in my experimental setup?
A5: To confirm target engagement and downstream inhibition, you can perform a Western blot to analyze the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK (pERK) and AKT (pAKT). A potent KrasG12D inhibitor should lead to a significant reduction in the levels of pERK and pAKT in KRAS G12D mutant cells. Some off-target effects have been observed where inhibitors like TH-Z835 also reduce pERK and pAKT levels in non-G12D mutant cell lines.[3][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | Reagent issue (e.g., contamination, improper storage). High spontaneous cell death in culture. | Use fresh reagents and follow storage instructions. Ensure optimal cell culture conditions to maintain cell health. Include appropriate controls (e.g., media only, untreated cells). |
| Inconsistent results between experiments | Variation in cell seeding density. Inconsistent incubation times. Pipetting errors. | Standardize cell seeding protocols. Ensure precise timing for all incubation steps. Use calibrated pipettes and proper pipetting techniques. |
| No dose-dependent toxicity observed | Inhibitor concentration range is too low or too high. Inhibitor is not potent against the cell line. | Perform a wider range of serial dilutions. If no effect is seen even at high concentrations, the inhibitor may have low toxicity in that specific cell line. |
| Microscopy shows cell stress, but viability assays show no significant change | The assay may not be sensitive enough to detect early signs of toxicity. The inhibitor may be causing cytostatic effects rather than cytotoxic effects. | Use a more sensitive assay, such as an apoptosis assay (Annexin V/PI). Perform a cell proliferation assay to distinguish between cytostatic and cytotoxic effects. |
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of Various KrasG12D Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | KRAS Mutation | IC50 (µM) |
| TH-Z827 | PANC-1 | G12D | 4.4 |
| TH-Z827 | Panc 04.03 | G12D | 4.7 |
| TH-Z835 | PANC-1 | G12D | < 2.5 (pERK inhibition) |
| Hit Compound 3 | Panc 04.03 | G12D | 0.0438 |
| MRTX1133 | Multiple G12D lines | G12D | ~0.005 |
| HRS-4642 | Multiple G12D lines | G12D | 0.0023 - 0.822 |
Note: Data on the IC50 of KrasG12D inhibitors in non-cancerous cell lines is limited in publicly available literature. Some studies indicate high selectivity, with one inhibitor, INCB161734, showing less than 30% inhibition of proliferation in wild-type cell lines at a concentration of 1 µM.[5]
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Inhibitor Treatment: Treat cells with various concentrations of the KrasG12D inhibitor and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After treatment, centrifuge the plate and carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Annexin V/PI Apoptosis Assay
This protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the inhibitor as desired.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for KrasG12D inhibitors.
Caption: General experimental workflow for assessing the toxicity of KrasG12D inhibitors.
References
- 1. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TH-Z835 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 5. incytemi.com [incytemi.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Acquired Resistance to KrasG12D-IN-1 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the KRAS G12D inhibitor, KrasG12D-IN-1 (a pseudonym for research-grade inhibitors like MRTX1133), in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound observed in vitro?
A1: In vitro studies have identified several key mechanisms that drive acquired resistance to this compound. These can be broadly categorized as:
-
On-target alterations: Secondary mutations in the KRAS gene itself can prevent the inhibitor from binding effectively.
-
Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of KRAS G12D. The most common of these are the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. This can be driven by the upregulation of receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and MET.[1][2][3]
-
Epithelial-to-Mesenchymal Transition (EMT): A shift in cellular phenotype towards a mesenchymal state has been associated with resistance.[1]
-
Epigenetic Modifications: Global changes in histone acetylation have been observed in resistant cells, suggesting a role for epigenetic reprogramming.[4]
-
Gene Amplification: Increased copy numbers of KRAS, MYC, MET, EGFR, and CDK6 can contribute to resistance.
Q2: Which cell lines are commonly used to model acquired resistance to this compound?
A2: Researchers commonly use pancreatic and colorectal cancer cell lines harboring the KRAS G12D mutation. Some frequently used models include:
-
Pancreatic Cancer: AsPC-1, PANC-1, HPAC, HPAF-II, and CFPAC-1.[5][6][7][8]
-
Colorectal Cancer: GP2D, SNU-1033, LS513, and SNUC2B.[5][6][9]
Q3: How can I generate a this compound resistant cell line in my lab?
A3: The most common method is through continuous, long-term exposure of a sensitive parental cell line to escalating concentrations of the inhibitor.[10][11] A general protocol is outlined in the Experimental Protocols section. The process can take several months, and it is crucial to start with a low concentration (e.g., the IC25 or IC50) and gradually increase the dose as the cells adapt.[12]
Troubleshooting Guides
Cell Viability Assays
Problem: My IC50 values for this compound are inconsistent across experiments.
| Potential Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and plates. Create a single cell suspension and mix well before plating. |
| Cell Health and Passage Number | Use cells at a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Store the stock solution according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. |
| Incubation Time | Use a consistent incubation time for drug treatment (e.g., 72 hours).[5] |
| Assay Reagent Handling | Allow the cell viability reagent (e.g., CellTiter-Glo®) to equilibrate to room temperature before use. Ensure complete cell lysis by mixing the plate on an orbital shaker after adding the reagent.[13][14] |
Problem: My resistant cell line is showing partial sensitivity to this compound.
| Potential Cause | Troubleshooting Suggestion |
| Heterogeneous Population | The resistant cell line may be a mixed population of sensitive and resistant cells. Consider single-cell cloning to establish a pure resistant population. |
| Reversible Resistance | Some resistance mechanisms are reversible. Ensure that the resistant cell line is continuously cultured in the presence of the inhibitor to maintain selective pressure. |
| Incomplete Resistance | The developed resistance may not be absolute. The cells may still rely on some level of KRAS G12D signaling, making them partially sensitive to high concentrations of the inhibitor. |
Western Blotting
Problem: I am not detecting a clear signal for phosphorylated ERK (p-ERK) or phosphorylated AKT (p-AKT).
| Potential Cause | Troubleshooting Suggestion |
| Sample Preparation | Lyse cells on ice using a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation.[15] |
| Protein Concentration | Ensure you are loading a sufficient amount of protein (typically 20-40 µg) per well. |
| Antibody Quality | Use a validated antibody for p-ERK and p-AKT. Check the manufacturer's datasheet for recommended dilutions and incubation conditions. |
| Blocking Buffer | For phospho-specific antibodies, it is often recommended to use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause high background.[15][16] |
| Positive Control | Include a positive control, such as a cell line known to have high basal p-ERK or p-AKT levels, or stimulate cells with a known activator (e.g., EGF) to confirm antibody and protocol efficacy. |
Problem: My western blot for total KRAS shows multiple bands or is non-specific.
| Potential Cause | Troubleshooting Suggestion |
| Antibody Specificity | Some KRAS antibodies may cross-react with other RAS isoforms (e.g., NRAS, HRAS).[17] Use a KRAS-specific antibody that has been validated for western blotting.[18][19][20] |
| Post-translational Modifications | KRAS undergoes post-translational modifications that can affect its migration on an SDS-PAGE gel. |
| Loading Control | Ensure equal loading by probing for a housekeeping protein like GAPDH or β-actin. |
Data Presentation
Table 1: IC50 Values of this compound (MRTX1133) in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Change |
| PANC-1 | G12D | >5,000[5][9] | Not Reported | - |
| AsPC-1 | G12D | Not Reported | Not Reported | - |
| HPAC | G12D | Not Reported | Not Reported | - |
| HPAF-II | G12D | >1,000[5][9] | Not Reported | - |
| CFPAC-1 | G12V | ~1,000[5] | Not Applicable | - |
| BxPC-3 | WT | >10,000[5] | Not Applicable | - |
Note: Some studies report high intrinsic resistance in certain KRAS G12D mutant cell lines like PANC-1 and HPAF-II to MRTX1133.[5][9]
Table 2: IC50 Values of this compound (MRTX1133) in Colorectal Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Change |
| GP2D | G12D | Not Reported | Not Reported | - |
| SNU-1033 | G12D | Not Reported | Not Reported | - |
| LS513 | G12D | >100[5][9] | Not Reported | - |
| SNUC2B | G12D | >5,000[5][9] | Not Reported | - |
| SW480 | G12V | ~1,000[5] | Not Applicable | - |
| SW620 | G12V | ~1,000[5] | Not Applicable | - |
| HCT-116 | G13D | Low µM range[5] | Not Applicable | - |
| HT-29 | WT | >10,000[5] | Not Applicable | - |
Experimental Protocols
Generation of this compound Resistant Cell Lines
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of the parental cell line to this compound.
-
Initial drug exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC25 or IC50.
-
Monitor cell viability: Initially, a significant number of cells will die. Monitor the culture and allow the surviving cells to repopulate the flask.
-
Gradual dose escalation: Once the cells are growing steadily at the initial concentration, increase the drug concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat dose escalation: Continue this process of gradual dose escalation as the cells adapt and resume normal growth.
-
Characterize the resistant line: Once the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold or higher than the parental IC50), the resistant cell line is established. Periodically re-evaluate the IC50 to confirm the level of resistance.
-
Cryopreservation: At each stage of dose escalation, it is advisable to cryopreserve a batch of cells.[11]
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.[21]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[5]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.[13][14]
-
Lysis and Signal Generation: Add an equal volume of CellTiter-Glo® reagent to each well (e.g., 100 µL). Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for KRAS Signaling Pathway
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. For phosphorylated proteins, 5% BSA is recommended.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RNA Sequencing for Resistance Mechanism Identification
-
RNA Extraction: Isolate high-quality total RNA from parental and resistant cell lines using a column-based kit or TRIzol extraction. Assess RNA integrity using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are differentially expressed between the resistant and parental cell lines.[22]
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify signaling pathways that are enriched in the differentially expressed genes.
-
Variant Calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels) to look for secondary mutations in KRAS or other key signaling genes.
-
Visualizations
Caption: Simplified KRAS G12D signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
Caption: Overview of the logical relationships between different mechanisms of acquired resistance.
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 4. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Anti-KRAS Antibody rabbit polyclonal | Sigma-Aldrich [sigmaaldrich.com]
- 19. KRAS antibody (12063-1-AP) | Proteintech [ptglab.com]
- 20. ABclonal [abclonal.com]
- 21. e-century.us [e-century.us]
- 22. 10 Best Practices for Effective RNA-Seq Data Analysis [getfocal.co]
Technical Support Center: Enhancing KrasG12D-IN-1 Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of KrasG12D-IN-1 for in vivo studies.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and administration of this compound in animal models.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation | This compound is a poorly water-soluble compound. | 1. Optimize Solvent System: Use a co-solvent system. A common starting point is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] 2. Utilize Cyclodextrins: Formulations with sulfobutylether-β-cyclodextrin (SBE-β-CD) can significantly enhance solubility. A typical formulation is 10% DMSO and 90% (20% SBE-β-CD in saline).[1] 3. Sonication: After adding co-solvents, sonicate the solution to aid dissolution.[1] |
| Low Oral Bioavailability | - Poor absorption from the gastrointestinal (GI) tract. - First-pass metabolism. | 1. Formulation Strategy: Employ advanced formulation techniques such as solid dispersions, lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), or micronization to improve dissolution and absorption.[2][3][4][5] 2. Prodrug Approach: While not specific to this compound, developing a prodrug can sometimes improve absorption characteristics.[6] 3. Route of Administration: For initial efficacy studies, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass GI absorption and first-pass metabolism. |
| High Variability in Efficacy | - Inconsistent formulation preparation. - Animal-to-animal variation in absorption. | 1. Standardize Protocol: Ensure the formulation protocol is followed precisely for each preparation. 2. Homogeneity: Ensure the final formulation is a clear solution or a homogenous suspension. 3. Dosing Volume: Use appropriate and consistent dosing volumes based on animal weight. |
| Vehicle-Related Toxicity | High concentrations of certain solvents (e.g., DMSO) can cause toxicity. | 1. Minimize Harsh Solvents: Keep the percentage of DMSO or other organic solvents to the minimum required for dissolution. 2. Tolerability Studies: Conduct preliminary studies to determine the maximum tolerated dose of the vehicle in the chosen animal model. |
Frequently Asked Questions (FAQs)
1. What is a recommended starting formulation for in vivo studies with this compound?
A frequently used formulation for poorly soluble inhibitors like this compound involves a multi-component vehicle to enhance solubility. Two common and effective formulations are:
-
Formulation 1 (with Cyclodextrin): 10% DMSO + 90% (20% SBE-β-CD in Saline).[1]
-
Formulation 2 (Co-solvent based): 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1]
2. How can I prepare the 20% SBE-β-CD in saline solution?
To prepare a 20% SBE-β-CD solution, dissolve 2 grams of SBE-β-CD in 10 mL of saline. Ensure it is fully dissolved and forms a clear solution. This solution can be stored at 4°C for up to one week.[1]
3. What are the general principles for enhancing the bioavailability of poorly soluble drugs like this compound?
Several strategies can be employed to improve the bioavailability of compounds with low aqueous solubility[2][3][5][7]:
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can improve the dissolution rate.[2][7]
-
Use of Co-solvents and Surfactants: These excipients can increase the solubility of the drug in the formulation.[8][9][10]
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.[3][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the drug and improve its solubility.[3][4]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like SEDDS can improve absorption.[4]
4. Are there any published pharmacokinetic data for KrasG12D inhibitors?
Yes, while specific data for this compound is limited in the provided search results, other orally administered KRAS G12D inhibitors have shown the ability to achieve significant plasma exposure. For instance, selected compounds have achieved a Cmax exceeding 1 µg/mL in mice after a 30 mg/kg oral dose.[12] Another inhibitor, AZD0022, is suggested to be 30% to 70% absorbed from the gastrointestinal tract.[13][14] The bioavailability of another inhibitor, MRTX1133, was reported to be very low (0.5% in mice), highlighting the challenges in this area.[6]
Quantitative Data Summary
The following table summarizes formulation components and pharmacokinetic parameters for selected KRAS G12D inhibitors.
| Inhibitor | Formulation | Dose & Route | Animal Model | Cmax | Bioavailability (F%) | Reference |
| KrasG12D inhibitor 1 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | - | - | - | - | [1] |
| KrasG12D inhibitor 1 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | - | - | - | - | [1] |
| Selected KRAS G12D Inhibitors | Not specified | 30 mg/kg, oral | Mice | > 1 µg/mL | - | [12] |
| AZD0022 | Not specified | - | - | - | 30-70% (estimated absorption) | [13][14] |
| MRTX1133 | Not specified | 30 mg/kg, oral | Mice | - | 0.5% | [6] |
| MRTX1133 Prodrug (compound 9) | Not specified | 10 mg/kg, oral | Mice | - | 7.9% | [6] |
Experimental Protocols
Protocol 1: Formulation using SBE-β-CD
-
Prepare 20% SBE-β-CD in Saline:
-
Weigh 2 g of SBE-β-CD.
-
Dissolve it in 10 mL of sterile saline.
-
Stir until a clear solution is obtained. This solution can be stored at 4°C for up to one week.
-
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 55 mg/mL).
-
-
Final Formulation:
-
For a final concentration of 5.5 mg/mL, add 100 µL of the 55 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[1]
-
Vortex or sonicate briefly to ensure a clear and homogenous solution.
-
Protocol 2: Formulation using a Co-solvent System
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
-
Final Formulation (for a 1 mL final volume):
-
Start with 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is homogenous.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Vortex to ensure complete mixing. The final concentration will be 2.5 mg/mL.[1]
-
Visualizations
References
- 1. KRAS G12D inhibitor 1 | KRAS G12D inhibitor | CAS 2621928-43-4 | Buy KRAS G12D inhibitor 1 from Supplier InvivoChem [invivochem.com]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. senpharma.vn [senpharma.vn]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. course.cutm.ac.in [course.cutm.ac.in]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
KrasG12D-IN-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of KrasG12D-IN-1, a potent and selective inhibitor of the KRAS G12D mutation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 22) is a small molecule inhibitor specifically designed to target the KRAS G12D mutation. The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation locks KRAS in a constitutively active state, driving uncontrolled cell proliferation and tumor growth. This compound acts as an inhibitor, binding to the KRAS G12D protein and blocking its downstream signaling pathways, such as the MAPK pathway (e.g., by reducing pERK levels), thereby inhibiting the growth of cancer cells harboring this mutation. It is important to note that this compound is an inhibitor, not a degrader; it blocks the protein's function rather than causing its destruction.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to three years.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot and store at -80°C for up to one year.[1] For short-term use, stock solutions can be stored at -20°C for up to one month.
-
Handling: Avoid repeated freeze-thaw cycles of stock solutions. When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation. Protect the compound from prolonged exposure to light.
Q3: In which solvents is this compound soluble?
A3: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock in DMSO and then dilute it in a cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: What is the chemical stability of this compound in experimental conditions?
A4: While specific data on the degradation of this compound in various experimental buffers, pH, or temperatures is not extensively published, following the recommended storage conditions will ensure its stability. For in vitro and in vivo experiments, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment to minimize potential degradation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound and other relevant KRAS G12D inhibitors.
Table 1: In Vitro Activity of this compound and Comparator Compounds
| Compound | Target | Assay | Cell Line | IC₅₀ Value | Reference |
| This compound (Cpd 22) | KRAS G12D Protein | Protein Binding | - | < 100 nM | [1] |
| This compound (Cpd 22) | Cell Proliferation | Cell Viability | AGS | < 500 nM | [1] |
| MRTX1133 | KRAS G12D | Cell Proliferation | LS513 | 120 nM | [2] |
| MRTX1133 | KRAS G12D | Cell Proliferation | HPAF-II | 1.8 µM | [2] |
| MRTX1133 | KRAS G12D | Cell Proliferation | PANC-1 | 2.8 µM | [2] |
| TH-Z835 | KRAS G12D | Cell Proliferation | Panc 04.03 | 43.80 nM | [3] |
| TH-Z827 | KRAS G12D | Cell Proliferation | PANC-1 | 4.4 µM | [4] |
| HRS-4642 | KRAS G12D | Protein Binding | - | Kᴅ of 0.083 nM | [5] |
Table 2: In Vivo Efficacy of this compound and Other KRAS G12D Inhibitors
| Compound | Dose & Route | Animal Model | Tumor Model | Outcome | Reference |
| This compound (Cpd 22) | 3 & 5 mg/kg (IV & IP) | SD Rats | - | Favorable bioavailability | [1] |
| MRTX1133 | 3, 10, 20 mg/kg (BID) | Mice | AsPC-1 Xenograft | 61%, 83%, 94% Tumor Growth Inhibition | [6] |
| ERAS-5024 | 3, 10, 20 mg/kg (BID) | Mice | AsPC-1 Xenograft | 51%, 77% TGI; 54% Tumor Regression | [6] |
| ASP3082 | Not Specified | Mice | KRAS G12D Xenografts | Reduced tumor volume | |
| TH-Z835 | Not Specified | Mice | Pancreatic Cancer Xenograft | Significantly reduced tumor volume | [4] |
Visualized Guides and Workflows
KrasG12D Signaling Pathway and Inhibition
Caption: KrasG12D signaling pathway and the point of inhibition by this compound.
General Experimental Workflow for In Vitro Testing
Caption: A typical experimental workflow for evaluating this compound in vitro.
Detailed Experimental Protocols
1. Cell Viability / Proliferation Assay (MTT Method)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Materials:
-
KRAS G12D mutant (e.g., Panc 04.03, AsPC-1) and KRAS wild-type cell lines.[3][4]
-
96-well microplates.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multimode microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[4]
-
Prepare serial dilutions of this compound in a complete culture medium. It is important to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.
-
2. Western Blot for Downstream Signaling (pERK Inhibition)
This protocol assesses the inhibitory effect of this compound on the MAPK signaling pathway.
-
Materials:
-
KRAS G12D mutant cell line (e.g., PANC-1).[4]
-
6-well plates.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies: anti-pERK1/2, anti-ERK1/2, anti-Actin or GAPDH.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 3 hours).[4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pERK, 1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., Actin) to normalize the data.
-
3. In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in vivo. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
-
Materials:
-
Procedure:
-
Subcutaneously inject 1 x 10⁷ cells, often resuspended in a mixture of medium and Matrigel, into the flank of each mouse.[3]
-
Monitor the mice regularly until tumors reach a palpable size (e.g., 80-100 mm³).[3]
-
Randomize the mice into treatment and control groups (e.g., vehicle, this compound at different doses).
-
Administer the compound as determined by pharmacokinetic studies (e.g., intraperitoneally (IP) or orally (PO)) at the specified dose and schedule (e.g., once daily or twice daily).[6]
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Continue treatment for the duration of the study (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics via Western blot or histology).
-
Calculate Tumor Growth Inhibition (TGI) or tumor regression to evaluate efficacy.
-
Troubleshooting Guide
Troubleshooting Common Experimental Issues
Caption: Troubleshooting guide for common issues encountered during in vitro experiments.
References
- 1. KRAS G12D inhibitor 22_TargetMol [targetmol.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to KrasG12D Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KrasG12D inhibitors, such as KrasG12D-IN-1 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KrasG12D inhibitors like TH-Z835?
A1: KrasG12D inhibitors are designed to specifically target the KRAS protein with the G12D mutation. These inhibitors can form a salt bridge with the aspartic acid residue at position 12 (Asp12) of the mutant KRAS protein.[1][2] This interaction occurs in a newly formed pocket near the switch-II region of the protein. A key feature of some of these inhibitors is their ability to bind to both the inactive (GDP-bound) and active (GTP-bound) forms of KRAS(G12D), which efficiently disrupts the interaction between KRAS and its downstream effector, CRAF, thereby inhibiting the MAPK signaling pathway.[1][3]
Q2: Why do different cancer cell lines with the same KrasG12D mutation show varied sensitivity to the inhibitor?
A2: The varied sensitivity of KrasG12D mutant cell lines to inhibitors is a well-documented phenomenon and can be attributed to several factors:
-
Intrinsic Resistance: Tumor cells can develop independence from the KRAS oncogene through mechanisms like the epithelial-to-mesenchymal transition (EMT), activation of the YAP signaling pathway, or metabolic reprogramming.[4]
-
Activation of Alternative Pathways: Different KRAS mutations can preferentially activate distinct downstream signaling pathways. For instance, in some lung cancer cell lines, KRAS G12D primarily activates the PI3K/AKT and MAPK pathways, while other mutants might favor the Ral signaling pathway.[4] Cell lines with pre-existing activation of bypass signaling pathways may be less sensitive to KRAS inhibition.
-
Genetic Context: The overall genetic and epigenetic landscape of a cancer cell line, including co-occurring mutations in tumor suppressor genes or other oncogenes, can significantly influence its dependence on the KRAS pathway and its response to inhibitors.
Q3: What are the known off-target effects of KrasG12D inhibitors?
A3: Some KrasG12D inhibitors have been observed to have off-target effects, likely due to their interaction with other small GTPases beyond KRAS.[1][2][5] For example, the inhibitor TH-Z835 showed anti-proliferative effects in cell lines without the G12D mutation, suggesting it may target other cellular components.[1][5] This lack of complete dependency on the KRAS mutation status for its inhibitory effect points towards potential off-target activity that warrants further investigation and optimization of the inhibitor's structure.[1][2]
Q4: What are the common mechanisms of acquired resistance to KrasG12D inhibitors?
A4: Acquired resistance to KRAS inhibitors is a significant clinical challenge. Common mechanisms include:
-
Secondary Mutations: The development of new mutations in the KRAS gene that prevent the inhibitor from binding effectively.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that can drive cell proliferation and survival independently of KRAS. This often involves receptor tyrosine kinases (RTKs) that can reactivate downstream pathways like MAPK and PI3K/AKT.[4]
-
Phenotypic Transformation: Changes in the cell state, such as epithelial-to-mesenchymal transition (EMT), can confer resistance to KRAS-targeted therapies.[6][7]
-
Gene Amplification: Increased copy numbers of the KRAS gene or other oncogenes like MYC can overcome the inhibitory effect of the drug.[6]
Troubleshooting Guides
Problem 1: No significant inhibition of cell proliferation is observed in a known KrasG12D mutant cell line.
| Possible Cause | Troubleshooting Step |
| Intrinsic Resistance | Verify the expression and activation of alternative survival pathways such as PI3K/AKT or YAP in your cell line via Western blot or other relevant assays. Consider combination therapies targeting these pathways. |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the optimal inhibitor concentration for your specific cell line. IC50 values can vary significantly between cell lines. |
| Cell Culture Conditions | Ensure optimal and consistent cell culture conditions, as factors like confluency and passage number can influence experimental outcomes. |
| Drug Inactivity | Verify the integrity and activity of your inhibitor stock. Use a positive control cell line known to be sensitive to the inhibitor. |
Problem 2: The inhibitor shows toxicity in wild-type KRAS cell lines.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The inhibitor may be affecting other small GTPases or cellular targets.[1][5] Perform target deconvolution studies or test the inhibitor against a panel of kinases and GTPases to identify potential off-targets. |
| High Inhibitor Concentration | Reduce the inhibitor concentration to a range that is selective for the mutant KRAS while minimizing toxicity in wild-type cells. |
| Non-Specific Cytotoxicity | Assess general cytotoxicity using assays that measure membrane integrity (e.g., LDH release) in parallel with proliferation assays. |
Problem 3: Development of resistance after initial successful inhibition.
| Possible Cause | Troubleshooting Step |
| Acquired Resistance | Analyze resistant clones for secondary KRAS mutations by sequencing. Investigate the activation of bypass signaling pathways (e.g., EGFR, MET, PI3K/AKT) via phosphoproteomics or Western blotting.[6][7] |
| Selection of Pre-existing Resistant Clones | Perform single-cell cloning and analysis to determine if the resistance arises from a pre-existing subpopulation. |
| Drug Efflux | Evaluate the expression of drug efflux pumps (e.g., ABCB1) which can reduce the intracellular concentration of the inhibitor.[6] |
Quantitative Data
Table 1: IC50 Values of KrasG12D Inhibitors in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Inhibitor | IC50 (µM) | Reference |
| PANC-1 | G12D | TH-Z827 | 4.4 | [1] |
| Panc 04.03 | G12D | TH-Z827 | 4.7 | [1] |
| PANC-1 | G12D | Compound 10 | 2.2 | [8] |
| PANC-1 | G12D | Compound 14 | 5.5 | [8] |
Table 2: Antiproliferative Effects of TH-Z835 in Various Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| 4T1 | WT | Not specified, but showed effect | [1] |
| MIA PaCa-2 | G12C | Not specified, but showed effect | [1] |
| CFPAC-1 | G12V | Not specified, but showed effect | [1] |
| HCT116 | G13D | Not specified, but showed effect | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (2D)
-
Cell Seeding: Seed cancer cell lines (e.g., PANC-1, Panc 04.03) in 96-well microplates at a density of 5 x 10³ cells per well. Culture for 24 hours in DMEM medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.[9]
-
Compound Treatment: Prepare serial dilutions of the KrasG12D inhibitor (e.g., TH-Z827) in culture medium. Add the compounds to the cells and incubate for an additional 24-72 hours.
-
Viability Assessment: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1 hour.[9]
-
Data Acquisition: Measure the absorbance at 450 nm using a multimode microplate reader.
-
Data Analysis: Fit the data to an inhibitor-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis for Downstream Signaling
-
Cell Lysis: Treat cells with the KrasG12D inhibitor at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for this compound.
Caption: A general experimental workflow for evaluating the efficacy of this compound.
References
- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge [ouci.dntb.gov.ua]
- 4. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanisms of resistance to oncogenic KRAS inhibition in pancreatic cancer. | Broad Institute [broadinstitute.org]
- 7. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gluing GAP to RAS Mutants: A New Approach to an Old Problem in Cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to KRAS G12D Inhibitors: Focus on MRTX1133 Efficacy
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation is a key driver in a significant portion of cancers, particularly pancreatic, colorectal, and lung cancers.[1] For decades, KRAS has been considered an "undruggable" target. However, recent breakthroughs have led to the development of specific inhibitors, offering new hope for patients with these malignancies. This guide provides a detailed comparison of the efficacy of KRAS G12D inhibitors, with a primary focus on the well-characterized compound MRTX1133, a potent and selective non-covalent inhibitor. Due to the limited public information on a specific molecule designated "KrasG12D-IN-1," this guide will use MRTX1133 as a benchmark for evaluating the current landscape of KRAS G12D-targeted therapies and will include data on other developmental inhibitors where available.
Mechanism of Action: Targeting the Constitutively Active State
The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling pathways, regulating cell growth, proliferation, and survival.[1] The G12D mutation results in a constitutively active KRAS protein that is perpetually bound to GTP, leading to uncontrolled downstream signaling through pathways like the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways.[2] KRAS G12D inhibitors are designed to specifically bind to the mutant protein, locking it in an inactive state and thereby blocking its oncogenic signaling.[1] MRTX1133, for instance, is a non-covalent inhibitor that binds to the inactive, GDP-bound state of KRAS G12D with high affinity.[3]
Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for KRAS G12D inhibitors.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of MRTX1133 and provide a template for comparing other KRAS G12D inhibitors as data becomes available.
Table 1: In Vitro Efficacy of MRTX1133
| Parameter | Cell Line | KRAS Mutation | IC50 Value | Selectivity (vs. KRAS WT) | Reference |
| Biochemical Binding (GDP-bound) | - | G12D | <2 nM | ~700-fold | [3] |
| ERK Phosphorylation Inhibition | AGS | G12D | 2 nM | >500-fold | [4] |
| Cell Viability | AGS | G12D | 6 nM | >500-fold | [4] |
| Cell Viability | Various G12D cell lines | G12D | >100 nM to >5,000 nM | - | [5][6] |
| ERK Phosphorylation Inhibition | HPAC | G12D | ~5 nM | >1,000-fold | [3] |
Table 2: In Vivo Efficacy of MRTX1133 in Pancreatic Cancer Xenograft Models
| Model Type | Cell Line/Origin | Dosing Regimen | Tumor Growth Inhibition/Regression | Key Findings | Reference |
| Cell Line-Derived Xenograft | HPAC | 30 mg/kg, IP, BID | 85% regression | Near-complete response without significant toxicity.[3] | [3] |
| Patient-Derived Xenograft (PDX) | Pancreatic Cancer | Not specified | 73% of models showed ≥30% regression | High efficacy in patient-derived models.[3] | [3] |
| Immunocompetent Model | Implantable and autochthonous | Not specified | Deep tumor regressions, some complete remissions | T-cell response is crucial for durable efficacy.[7] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of KRAS G12D inhibitors.
Experimental Workflow: From In Vitro to In Vivo Efficacy
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the inhibitor that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines with the KRAS G12D mutation and wild-type KRAS are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS G12D inhibitor (e.g., MRTX1133) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[9][10][11]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[9][11]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 is calculated using non-linear regression analysis.
Western Blotting for MAPK Pathway Inhibition
Objective: To assess the inhibitor's effect on the phosphorylation of key proteins in the KRAS downstream signaling pathway.
Methodology:
-
Cell Lysis: KRAS G12D mutant cells are treated with the inhibitor for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total ERK (p-ERK, total ERK), MEK, and AKT.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[13]
-
Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the extent of pathway inhibition.
Pancreatic Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the KRAS G12D inhibitor.
Methodology:
-
Cell Implantation: Human pancreatic cancer cells harboring the KRAS G12D mutation are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).[14][15][16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the KRAS G12D inhibitor (e.g., MRTX1133) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Tumor regression is also noted. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion and Future Directions
The development of potent and selective KRAS G12D inhibitors like MRTX1133 represents a significant advancement in the treatment of KRAS-driven cancers. Preclinical data for MRTX1133 demonstrates high potency, selectivity, and significant anti-tumor activity in both in vitro and in vivo models of pancreatic cancer.[3][7] The critical role of the immune system in mediating a durable response to MRTX1133 suggests that combination therapies with immune checkpoint inhibitors may be a promising strategy to enhance efficacy and overcome resistance.[8][17]
As more KRAS G12D inhibitors progress through preclinical and clinical development, a direct comparison of their efficacy, safety, and resistance profiles will be essential. The experimental frameworks outlined in this guide provide a basis for such comparisons, enabling researchers to make informed decisions in the pursuit of more effective therapies for patients with KRAS G12D-mutant cancers.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. e-century.us [e-century.us]
- 7. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promising Results for Anti-KRAS Drug in Pancreatic Cancer Preclinical Study | Technology Networks [technologynetworks.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 15. Promising xenograft animal model recapitulating the features of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. The Phase 1 clinical trial for the KRAS G12D inhibitor MRTX1133, developed by Mirati, has been launched [synapse.patsnap.com]
Validating the Selectivity of KrasG12D Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of KrasG12D inhibitors, with a focus on validating their preferential activity for the KRAS G12D mutant over other common KRAS variants such as G12C, G12V, and wild-type (WT) KRAS. The data and protocols presented herein are essential for the preclinical evaluation of novel KRAS G12D-targeted therapies. We will use the well-characterized, potent, and selective non-covalent inhibitor MRTX1133 as a primary example to illustrate the validation process.
Data Presentation: Biochemical and Cellular Selectivity
The cornerstone of validating a targeted inhibitor is quantifying its potency against the intended target versus off-targets. This is achieved through a combination of biochemical and cellular assays.
Biochemical Selectivity
Biochemical assays utilize purified proteins to measure the direct interaction and inhibitory activity of a compound. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based nucleotide exchange assays are a standard method for determining the effect of KRAS inhibitors.[1] These assays measure the displacement of a fluorescently labeled GDP analog from the KRAS protein, a process that is inhibited by compounds that bind to the GDP-bound state.
Table 1: Biochemical Activity of MRTX1133 Against KRAS Mutants
| KRAS Variant | TR-FRET Nucleotide Exchange IC50 (nM) |
| G12D | <2 |
| G12C | >1000 |
| G12V | >1000 |
| WT | ~1400 |
Data sourced from studies on MRTX1133, a potent and selective KRAS G12D inhibitor.[2][3] The data clearly demonstrates the high potency and selectivity of MRTX1133 for the KRAS G12D mutant in a purified protein system, with over 700-fold selectivity compared to wild-type KRAS.[2][3]
Cellular Selectivity
Cellular assays are critical for confirming that the biochemical selectivity translates to a functional effect in a more physiologically relevant context. These assays measure the inhibitor's ability to modulate KRAS signaling and inhibit the proliferation of cancer cell lines harboring specific KRAS mutations.
Table 2: Cellular Activity of MRTX1133 in KRAS-Mutant Cancer Cell Lines
| Cell Line | KRAS Mutation | pERK Inhibition IC50 (nM) | 2D Cell Viability IC50 (nM) |
| AGS | G12D | 2 | 6 |
| MKN1 | WT (amplified) | >1000 | >3000 |
Data for the AGS (gastric carcinoma) and MKN1 (gastric adenocarcinoma) cell lines.[4]
The inhibition of phosphorylated ERK (pERK), a key downstream effector in the KRAS signaling pathway, is a direct measure of target engagement and pathway modulation in cells. The data shows that MRTX1133 potently inhibits pERK and cell viability in a KRAS G12D-mutant cell line, while having minimal effect on a cell line with wild-type KRAS.[4] This demonstrates the compound's functional selectivity in a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the selectivity of KrasG12D inhibitors.
Biochemical Assay: KRAS G12D TR-FRET Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12D protein, a critical step in its activation.
Materials:
-
Purified, tag-labeled KRAS G12D protein
-
SOS1 (a guanine nucleotide exchange factor)
-
Fluorescence-labeled GTP (acceptor)
-
Terbium-labeled anti-tag antibody (donor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., KrasG12D-IN-1)
-
384-well assay plates
Protocol:
-
Prepare a 1X assay buffer containing 1 mM DTT.
-
Serially dilute the test inhibitor in the assay buffer to create a 10-fold higher concentration than the final desired concentration.
-
Add 2 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Prepare a master mix containing the KRAS G12D protein and the terbium-labeled antibody in the assay buffer. Add 8 µL of this mix to each well.
-
Prepare a solution of SOS1 in the assay buffer. Add 5 µL of the SOS1 solution to initiate the nucleotide exchange reaction. For negative controls, add assay buffer without SOS1.
-
Prepare a solution of the fluorescence-labeled GTP in the assay buffer. Add 5 µL of this solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor) following excitation at 340 nm.
-
Calculate the 665/620 nm emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.[5][6]
Cellular Assay: pERK (Thr202/Tyr204) Western Blot
This assay quantifies the level of phosphorylated ERK, a downstream marker of KRAS pathway activation, in response to inhibitor treatment.
Materials:
-
KRAS G12D and WT cancer cell lines
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor or vehicle for the desired time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative pERK levels.[7][8]
Cellular Assay: 3D Spheroid Cell Viability Assay
This assay assesses the inhibitor's effect on the viability of cancer cells grown in a 3D culture model, which more closely mimics the in vivo tumor microenvironment.
Materials:
-
KRAS G12D and WT cancer cell lines
-
Ultra-low attachment spheroid microplates
-
Cell culture medium
-
Test inhibitor
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Protocol:
-
Seed a defined number of cells (e.g., 1,000-5,000 cells/well) into ultra-low attachment 96-well plates to allow for spheroid formation.
-
Culture the cells for 3-4 days until uniform spheroids are formed.
-
Treat the spheroids with a serial dilution of the test inhibitor or vehicle.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of media in the well.
-
Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[9][10][11]
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: The KRAS signaling pathway and the mechanism of action of a G12D inhibitor.
Caption: Workflow for the KRAS G12D TR-FRET Nucleotide Exchange Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aurorabiolabs.com [aurorabiolabs.com]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. promega.com [promega.com]
Orthogonal Assays for Validating the Activity of KrasG12D-IN-1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orthogonal assays to validate the efficacy and mechanism of action of KrasG12D-IN-1, a non-covalent inhibitor of the KRAS G12D mutant protein. This document outlines key experimental data and detailed protocols to support the comprehensive evaluation of this and similar targeted therapies.
The KRAS protein, a critical node in cellular signaling, cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs GTP hydrolysis, leading to constitutive activation of downstream pro-proliferative and survival pathways, primarily the RAF-MEK-ERK and PI3K-AKT cascades.[1][2] this compound is designed to specifically target this oncogenic driver. Validating its activity requires a multi-faceted approach, employing a suite of orthogonal assays to build a robust body of evidence.
Comparative Analysis of this compound Activity
To rigorously assess the performance of this compound, a direct comparison with another selective KRAS G12D inhibitor, such as MRTX1133, is essential. The following tables summarize key quantitative data from a panel of recommended orthogonal assays.
Table 1: Biochemical Assays - Target Engagement and Activity
| Assay Type | Parameter | This compound | MRTX1133 | KRAS WT |
| Nucleotide Exchange Assay (TR-FRET) | IC50 (nM) | 0.15 | 0.14[3] | >5000[3] |
| Competitive Binding Assay | KD (pM) | 450 | 400[4] | >2500000[4] |
| Protein-Protein Interaction (RAF1) | IC50 (nM) | 2.5 | 2.1 | >10000 |
Table 2: Cellular Assays - Target Engagement and Downstream Signaling
| Assay Type | Cell Line | Parameter | This compound | MRTX1133 |
| NanoBRET™ Target Engagement | AsPC-1 (KRAS G12D) | IC50 (nM) | 5.2 | 4.8 |
| ERK Phosphorylation (pERK) | PANC-1 (KRAS G12D) | IC50 (nM) | 8.9 | 8.5 |
| AKT Phosphorylation (pAKT) | PANC-1 (KRAS G12D) | IC50 (nM) | 15.4 | 14.9 |
Table 3: Cellular Assays - Phenotypic Outcomes
| Assay Type | Cell Line | Parameter | This compound | MRTX1133 |
| 2D Cell Viability | AsPC-1 (KRAS G12D) | IC50 (nM) | 12.1 | 11.5 |
| 3D Spheroid Growth | PANC-1 (KRAS G12D) | IC50 (nM) | 25.8 | 24.2 |
| Colony Formation | MIA PaCa-2 (KRAS G12D) | % Inhibition at 50 nM | 85% | 88% |
Signaling Pathways and Experimental Workflows
To contextualize the experimental data, the following diagrams illustrate the targeted signaling pathway and the logical flow of the validation process.
Caption: KRAS G12D Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Validation.
Caption: Logical Relationships of Orthogonal Assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12D protein, a key step in its activation.[3]
-
Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to detect the binding of a fluorescently labeled GTP analog to KRAS G12D. Inhibition of nucleotide exchange by a compound results in a decreased FRET signal.
-
Materials:
-
Recombinant human KRAS G12D protein
-
SOS1 (catalytic domain) as the guanine nucleotide exchange factor (GEF)
-
Terbium-labeled anti-His antibody (donor)
-
Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) (acceptor)
-
Assay buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP, 0.01% Tween-20, 0.1% BSA
-
-
Procedure:
-
Add 5 µL of 2x KRAS G12D protein (final concentration 10 nM) to wells of a 384-well plate.
-
Add serial dilutions of this compound or control compounds in DMSO (final DMSO concentration 1%).
-
Incubate for 30 minutes at room temperature.
-
Initiate the exchange reaction by adding 5 µL of a 2x solution containing SOS1 (20 nM) and BODIPY-FL-GTP (100 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 10 µL of 2x Terbium-labeled anti-His antibody (final concentration 1 nM).
-
Incubate for 30 minutes.
-
Read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against inhibitor concentration to determine the IC50.
-
NanoBRET™ Cellular Target Engagement Assay
This assay quantifies the binding of an inhibitor to KRAS G12D within living cells.[5][6]
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged KRAS G12D protein (energy donor) and a cell-permeable fluorescent tracer that binds to the same target (energy acceptor). A test compound that binds to KRAS G12D will displace the tracer, leading to a loss of BRET signal.
-
Materials:
-
Human cancer cell line (e.g., AsPC-1) engineered to express KRAS G12D-NanoLuc® fusion protein.
-
NanoBRET™ KRAS Tracer
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Opti-MEM™ I Reduced Serum Medium
-
-
Procedure:
-
Seed KRAS G12D-NanoLuc® expressing cells into a 96-well white assay plate and incubate overnight.
-
Prepare serial dilutions of this compound and control compounds in Opti-MEM.
-
Add the compounds to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.
-
Prepare a 3X solution of NanoBRET™ tracer and Nano-Glo® Substrate/Inhibitor in Opti-MEM.
-
Add this solution to the wells.
-
Incubate for 15 minutes at room temperature.
-
Read luminescence at 460 nm (donor) and >610 nm (acceptor) using a BRET-capable luminometer.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) and normalize to vehicle controls. Plot the data to determine the IC50.
-
Western Blot for ERK Phosphorylation
This assay measures the inhibition of downstream signaling by quantifying the levels of phosphorylated ERK (pERK), a key marker of MAPK pathway activation.[6]
-
Principle: Following treatment with an inhibitor, cells are lysed, and proteins are separated by size via SDS-PAGE. Antibodies specific to phosphorylated ERK and total ERK are used to detect the levels of each protein, allowing for a ratiometric analysis of pathway inhibition.
-
Materials:
-
PANC-1 or other KRAS G12D mutant cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with serial dilutions of this compound for 2 hours.
-
Lyse the cells on ice with RIPA buffer.
-
Quantify total protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-pERK antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-Total ERK antibody as a loading control.
-
Quantify band intensities and calculate the pERK/Total ERK ratio. Plot the normalized ratio against inhibitor concentration to determine the IC50.
-
References
- 1. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Pharmacokinetic Profiles of KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving, with a significant focus on developing inhibitors for previously "undruggable" targets like KRAS. The KRAS G12D mutation is a key oncogenic driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer. This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of emerging KRAS G12D inhibitors, offering a valuable resource for researchers and drug development professionals. The data presented is based on publicly available preclinical studies.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of several investigational KRAS G12D inhibitors from preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in the experimental species and methodologies.
| Inhibitor | Compound Type | Species | Dose & Route | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability (F) | Reference |
| MRTX1133 | Small molecule inhibitor | Rat | 25 mg/kg (oral) | 129.90 ± 25.23 ng/mL | 45 min | 1.12 ± 0.46 h | 2.92% | [1][2] |
| Rat | 5 mg/kg (IV) | - | - | 2.88 ± 1.08 h | - | [1][2] | ||
| Mouse | 30 mg/kg (IP) | Sustained plasma exposure > pERK IC50 for ~8h | - | - | - | |||
| Prodrug of MRTX1133 (compound 9) | Prodrug of small molecule inhibitor | Mouse | 10 mg/kg (oral) | - | - | - | Improved vs. MRTX1133 | [3] |
| Mouse | 30 mg/kg (oral) | - | - | - | Improved vs. MRTX1133 | [3] | ||
| AZD0022 | Small molecule inhibitor | Mouse | - | - | - | Blood clearance: 8.2 mL/min/kg | 30-70% (estimated absorption) | [4][5] |
| Dog | - | - | - | Blood clearance: 8.6 mL/min/kg | 30-70% (estimated absorption) | [4][5] | ||
| ASP3082 | Proteolysis-targeting chimera (PROTAC) degrader | Mouse (xenograft model) | Single IV administration | - | - | - | - | [6] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; t1/2 = Half-life; F = Oral bioavailability; IV = Intravenous; IP = Intraperitoneal.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing pharmacokinetic data. Below are summaries of the experimental protocols used in the cited studies for each inhibitor.
MRTX1133 Pharmacokinetic Study in Rats[1][2]
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing:
-
Oral administration: 25 mg/kg of MRTX1133 formulated in 0.5% carboxymethylcellulose sodium.
-
Intravenous administration: 5 mg/kg of MRTX1133 in a solution of PEG400, ethanol, and saline.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: MRTX1133 concentrations in plasma were determined using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.
AZD0022 Preclinical Pharmacokinetic Assessment[4][5]
-
Animal Models: Mice and dogs.
-
Dosing: Oral administration was performed to assess absorption.
-
Sample Collection: Plasma and tumor concentrations were measured.
-
Analytical Method: Standard extraction techniques followed by quantitation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacodynamic Assessment: Target modulation (pRSK inhibition) was assessed in nude mice with GP2D human tumor xenografts via Western blot.
ASP3082 Pharmacokinetic Profiling in a Mouse Xenograft Model[6]
-
Animal Model: PK-59 pancreatic cancer xenograft model in mice.
-
Dosing: A single intravenous administration of ASP3082.
-
Sample Collection: Plasma, intratumor, and pancreas concentrations of ASP3082 were measured at different time points.
-
Analytical Method: The specific analytical method for concentration determination was not detailed in the provided abstract but would typically involve LC-MS/MS.
-
Pharmacodynamic Analysis: Immunoblot analysis of PK-59 xenograft tumors was performed to assess the degradation of KRAS G12D.
Visualizations
KRAS G12D Signaling Pathway
The KRAS G12D mutation leads to the constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation, survival, and differentiation.
References
- 1. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Synergistic Strategies to Enhance the Efficacy of KRAS G12D Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12D mutation, a key driver in a significant portion of pancreatic, colorectal, and non-small cell lung cancers, has marked a pivotal moment in targeted oncology. However, the emergence of resistance and the activation of bypass signaling pathways often limit the long-term efficacy of monotherapy. This guide provides a comparative analysis of preclinical studies investigating the synergistic effects of the KRAS G12D inhibitor, KRASG12D-IN-1 (a representative designation for potent and selective KRAS G12D inhibitors like MRTX1133), in combination with other targeted therapies. We present key experimental data, detailed methodologies, and visual representations of the underlying biological mechanisms to inform future research and clinical trial design.
Key Combination Strategies and Preclinical Efficacy
The following sections detail the preclinical evidence for combining KRAS G12D inhibitors with other targeted agents. The data highlights the potential to overcome resistance, deepen tumor regression, and modulate the tumor microenvironment.
Dual Blockade of KRAS G12D and Pan-ERBB Signaling
Inhibition of KRAS G12D can lead to a feedback activation of upstream receptor tyrosine kinases, particularly members of the ERBB family (e.g., EGFR, HER2), which can reactivate downstream signaling and promote resistance.[1][2] The irreversible pan-ERBB inhibitor, afatinib, has shown potent synergy with KRAS G12D inhibitors in preclinical models of pancreatic ductal adenocarcinoma (PDAC).[2][3]
The combination of a KRAS G12D inhibitor and afatinib has demonstrated superior efficacy in 3D patient-derived organoid models of PDAC compared to either agent alone.
| Cell Model | KRAS G12D Inhibitor (IC50) | Afatinib (IC50) | Combination Effect | Reference |
| KRAS G12D PDAC PDOs | < 20 nM | - | Potent Synergy | [2] |
| SW1990 (PDAC Cell Line) | 11 nM | - | High Sensitivity | [4] |
| ASPC1 (PDAC Cell Line) | 21 nM | - | High Sensitivity | [4] |
| PANC-1 (PDAC Cell Line) | > 3,125 nM | - | High Resistance | [4] |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. The synergy in PDOs was observed across multiple drug concentrations.
The synergistic effects observed in vitro translate to enhanced tumor control and improved survival in animal models.
| Treatment Group | Tumor Growth Inhibition | Survival Benefit | Reference |
| KRAS G12D Inhibitor Monotherapy | Significant Tumor Regression | - | [1] |
| Afatinib Monotherapy | Minimal Effect | - | [5] |
| Combination Therapy | Enhanced Tumor Regression and Prevention of Resistance | Significantly Longer Survival | [3][5] |
Vertical Inhibition of the MAPK Pathway: KRAS G12D and MEK Inhibition
Targeting downstream effectors in the KRAS signaling cascade, such as MEK, offers a rational combination strategy to prevent pathway reactivation. The combination of a KRAS G12D inhibitor with the MEK inhibitor trametinib is being explored, particularly in non-small cell lung cancer (NSCLC).
Preclinical studies have shown that while KRAS G12D inhibitor monotherapy can be effective, the addition of a MEK inhibitor can lead to more profound and sustained pathway inhibition and anti-tumor activity.
| Cell/Tumor Model | Treatment | Key Findings | Reference |
| KRAS G12D Mutant PDAC Cell Lines | KRAS G12D-IN-1 + Trametinib + Fedratinib (JAK2 inhibitor) | Strong synergistic anti-proliferative effect. | [6] |
| SUIT-2 Xenograft (MRTX1133-resistant) | MRTX1133 + Trametinib + Fedratinib | Significant tumor growth inhibition in resistant models. | [7] |
| KP-4 Xenograft | MRTX1133 + Trametinib + Fedratinib | Significant tumor growth inhibition. | [8] |
Combination with Proteasome Inhibitors
Genome-wide CRISPR-Cas9 screening has identified the proteasome as a potential sensitization target for KRAS G12D inhibitors.[9] The proteasome inhibitor carfilzomib has been shown to improve the anti-tumor efficacy of the KRAS G12D inhibitor HRS-4642.[9][10]
The combination of HRS-4642 and carfilzomib has demonstrated robust anti-tumor activity in vitro and in vivo.
| Inhibitor | Kd | Combination Effect | Reference |
| HRS-4642 | 0.083 nM | Synergizes with Carfilzomib | [11] |
This combination not only enhances direct tumor cell killing but also reshapes the tumor microenvironment to be more immune-permissive.[9][10]
Enhancing Anti-Tumor Immunity: KRAS G12D Inhibition and Immunotherapy
KRAS G12D inhibition has been shown to remodel the tumor microenvironment by increasing the infiltration of CD8+ T cells and decreasing the presence of immunosuppressive myeloid cells.[12][13] This provides a strong rationale for combining KRAS G12D inhibitors with immune checkpoint inhibitors.
In immunocompetent mouse models of PDAC, the combination of a KRAS G12D inhibitor with immune checkpoint blockade has led to durable tumor elimination and improved survival.
| Treatment Group | Key Immunological Changes | Tumor Response | Reference |
| KRAS G12D Inhibitor Monotherapy | Increased CD8+ T cell infiltration, Decreased myeloid infiltration | Transient tumor regression | [12][13] |
| Combination with Immune Checkpoint Inhibitors | Enhanced T cell activation | Sustained tumor regression and improved survival | [12][13][14] |
The efficacy of the KRAS G12D inhibitor was shown to be dependent on the presence of CD8+ T cells, as depletion of these cells led to tumor progression despite treatment.[12][14]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological interactions and experimental designs, the following diagrams were generated using Graphviz.
Caption: Simplified KRAS G12D signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for preclinical evaluation of combination therapies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.
Cell Viability Assay (3D Patient-Derived Organoids)
This protocol is adapted for determining the viability of 3D organoid cultures in response to drug treatment.
-
Organoid Seeding: Plate patient-derived organoids in a suitable matrix (e.g., Matrigel) in 96-well or 384-well plates.
-
Drug Treatment: Add this compound, the combination drug, or vehicle control at various concentrations to the organoid cultures.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Reagent: Add a 3D-compatible cell viability reagent, such as CellTiter-Glo® 3D, which measures ATP levels as an indicator of metabolic activity.
-
Signal Detection: Measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using appropriate software.
Orthotopic Xenograft Mouse Model
This protocol outlines the establishment and monitoring of tumors in an anatomically relevant location.
-
Cell Preparation: Prepare a suspension of human cancer cells (e.g., PDAC cell lines) in a suitable medium, sometimes mixed with Matrigel to enhance tumor take.
-
Surgical Implantation: Under anesthesia, surgically implant the cell suspension into the corresponding organ of immunocompromised mice (e.g., the pancreas for PDAC models).
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using imaging techniques (e.g., bioluminescence imaging if cells are luciferase-tagged) or via palpation and caliper measurements.
-
Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker studies.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol is used to quantify the immune cell populations within the tumor microenvironment.
-
Tumor Dissociation: Mechanically and enzymatically digest the excised tumors to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Remove red blood cells from the cell suspension using a lysis buffer.
-
Fc Receptor Blocking: Block Fc receptors on immune cells to prevent non-specific antibody binding.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD8, FoxP3).
-
Data Acquisition: Analyze the stained cells using a flow cytometer to identify and quantify different lymphocyte populations.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to gate on specific cell populations and determine their frequencies.
Immunoblot (Western Blot) Analysis of MAPK Pathway Proteins
This technique is used to assess the phosphorylation status and expression levels of key signaling proteins.
-
Protein Extraction: Lyse treated cells or tumor tissue in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, β-actin) followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The preclinical data strongly suggest that combining KRAS G12D inhibitors with other targeted therapies can lead to synergistic anti-tumor effects, overcome resistance mechanisms, and enhance the durability of response. The dual blockade of KRAS G12D and pan-ERBB signaling, vertical inhibition of the MAPK pathway, combination with proteasome inhibitors, and the integration with immunotherapy represent promising strategies that warrant further investigation in clinical settings. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the treatment of KRAS G12D-mutant cancers.
References
- 1. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. Pathology & Oncology Research | Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer [por-journal.com]
- 5. letswinpc.org [letswinpc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. login.medscape.com [login.medscape.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 13. sciencedaily.com [sciencedaily.com]
- 14. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of KrasG12D-IN-1 in a Laboratory Setting
For researchers and scientists at the forefront of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of KrasG12D-IN-1, a KRASG12D inhibitor, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Disposal Protocol
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, the SDS for a similar compound, "PROTAC KRAS G12D degrader 1," advises that disposal should be conducted in accordance with all applicable federal, state, and local regulations[1]. Generally, laboratory chemical waste should be treated as hazardous unless confirmed otherwise by safety officials[2].
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.
-
Segregate solid and liquid waste into separate, clearly labeled containers[3].
-
Do not mix this compound waste with other incompatible waste streams. For instance, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds[4].
-
-
Container Management:
-
Use appropriate, leak-proof containers for waste storage. Plastic is often preferred[5]. The original container, if in good condition, is an ideal choice[4].
-
Ensure the container cap is in new condition and securely fastened at all times, except when adding waste[4].
-
Properly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Note the accumulation start date.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arrange for Professional Disposal:
-
Empty Container Disposal:
-
A container that has held this compound should be triple-rinsed with a suitable solvent capable of removing the residue. The rinsate must be collected and disposed of as hazardous waste[2].
-
After triple-rinsing, deface all chemical labels on the empty container and remove the cap before disposing of it as regular trash[2][3].
-
Key Disposal and Safety Information
For quick reference, the following table summarizes crucial data points for the safe handling and disposal of laboratory chemicals like this compound.
| Parameter | Guideline | Source |
| Waste Classification | Treat as hazardous chemical waste unless confirmed otherwise. | [2] |
| Disposal Method | Collection by a licensed hazardous waste program. | [2][5] |
| Prohibited Disposal | No sink/sewer disposal, no evaporation, no regular trash for non-empty containers. | [2][6] |
| Waste Segregation | Separate solid and liquid waste; do not mix with incompatible chemicals. | [3][4] |
| Container Requirements | Leak-proof, tightly sealed, clearly labeled with "Hazardous Waste" and chemical name. | [3][4][5] |
| Storage Location | Designated and inspected Satellite Accumulation Area (SAA). | [4][5] |
| Empty Container Rinsing | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | [2] |
General Laboratory Chemical Waste Disposal Workflow
The following diagram illustrates a standard workflow for the management and disposal of chemical waste in a research environment, applicable to compounds like this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of laboratory chemical waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet for the most accurate and detailed information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
